3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGWFNTKXWYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646875 | |
| Record name | 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-28-2 | |
| Record name | 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and quantitative data, to support research and development in the pharmaceutical industry.
Introduction
This compound, also known as 3-Bromo-6-methyl-7-azaindole, is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The 7-azaindole scaffold is a privileged structure in drug discovery, known to impart favorable physicochemical and pharmacological properties to lead compounds. The introduction of a bromine atom at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of diverse chemical space in the development of novel therapeutics. This guide focuses on the most direct and established synthetic pathway to this important intermediate.
Core Synthesis Pathway
The primary and most direct route for the synthesis of this compound involves the electrophilic bromination of the readily available starting material, 6-methyl-1H-pyrrolo[2,3-b]pyridine. The electron-rich pyrrole ring of the 7-azaindole system is susceptible to electrophilic attack, with the C3 position being the most reactive site.
The overall transformation is depicted in the following reaction scheme:
Caption: General synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via direct bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine.
| Parameter | Value | Reference |
| Starting Material | 6-methyl-1H-pyrrolo[2,3-b]pyridine | Commercially Available |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Standard Reagent |
| Solvent | Dichloromethane (DCM) or similar inert solvent | Standard Reagent |
| Reaction Temperature | 0 °C to room temperature | General Procedure |
| Reaction Time | 1-4 hours | General Procedure |
| Yield | Typically high | [1] |
| Purity | >95% after purification | General Procedure |
| Molecular Formula | C₈H₇BrN₂ | - |
| Molecular Weight | 211.06 g/mol | - |
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound based on established methods for the bromination of 7-azaindole derivatives.[1]
Materials:
-
6-methyl-1H-pyrrolo[2,3-b]pyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution (if using Br₂)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel (if using liquid bromine)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Brominating Agent:
-
Using NBS: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the cooled solution.
-
Using Bromine: Slowly add a solution of bromine (1.0 equivalent) in dichloromethane to the cooled reaction mixture via a dropping funnel.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
If bromine was used, wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR Spectroscopy: To confirm the regioselectivity of the bromination and the overall structure.
-
¹³C NMR Spectroscopy: To further confirm the carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine.
-
Melting Point: As a measure of purity.
Logical Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and actionable pathway for the synthesis of this compound. The described method, centered around the direct bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine, is efficient and proceeds with high regioselectivity for the desired C3-brominated product. The provided experimental protocol and data summary are intended to facilitate the work of researchers and professionals in the field of drug discovery and development, enabling the reliable production of this key synthetic intermediate.
References
Technical Guide: Physicochemical Properties of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physicochemical properties of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the specificity of this molecule, experimental data is limited. This guide compiles available information and presents standardized methodologies for its empirical determination.
Core Physicochemical Data
Quantitative data for this compound is summarized below. It is important to note that specific experimental values for this exact compound are not widely published. Data for the closely related isomer, 3-Bromo-6-methyl-1H-pyrrolo[3,2-b ]pyridine, and the parent compound, 3-Bromo-1H-pyrrolo[2,3-b]pyridine, are included for comparative purposes where direct data is unavailable.
| Property | Value | Source / Notes |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Appearance | Solid (predicted) | General property of similar small heterocyclic molecules. |
| Melting Point | Data not available | The related compound 3-Bromo-1H-pyrrolo[2,3-b]pyridine melts at 143-145 °C.[2] |
| Boiling Point | Data not available | Not typically determined for solids of this nature; likely to decompose at high temperatures. |
| Aqueous Solubility | Poorly soluble (predicted) | The parent compound is described as poorly soluble in water.[2] |
| pKa | Data not available | For the parent 3-Bromo-1H-pyrrolo[2,3-b]pyridine, pKa values are estimated to be ~1-2 for the pyridine-like nitrogen and ~12-13 for the pyrrole-like nitrogen.[2] |
| logP | Data not available | Predicted values would be necessary for an estimation. |
Biological Significance and Potential Applications
Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold are of significant interest in drug discovery. They are recognized as "privileged structures" capable of interacting with a variety of biological targets. Notably, this class of compounds has been extensively investigated as kinase inhibitors, which are crucial regulators of cell signaling.[3]
Abnormal kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. By inhibiting specific kinases, such as Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAKs), or IκB Kinase alpha (IKKα), these compounds can modulate downstream signaling pathways, thereby affecting cell proliferation, differentiation, and survival.[3][4] The core structure of this compound serves as a versatile starting point for the synthesis of potent and selective kinase inhibitors.[4]
Experimental Protocols for Physicochemical Property Determination
Standardized protocols are essential for generating reliable and reproducible data. The following sections detail common experimental methodologies for determining the core physicochemical properties.
Melting Point Determination
The melting point provides an indication of purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C.
Methodology: Capillary Method [5][6]
-
Sample Preparation: A small amount of the dry, powdered compound is loaded into a capillary tube, which is sealed at one end, to a height of 2-3 mm. The sample is packed tightly by tapping the tube.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[5]
-
Heating: The sample is heated rapidly to a temperature approximately 15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[7]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[8]
Aqueous Solubility Determination
Solubility is a critical parameter influencing a compound's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[9]
Methodology: Shake-Flask Method [9][10]
-
Preparation: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline at a relevant pH, such as 7.4).[11]
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) in a temperature-controlled environment (e.g., 37°C for biopharmaceutical relevance) until equilibrium is reached. This can take 24 to 72 hours.[11][12]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid precipitation after separation.[12]
-
Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A standard calibration curve is required for accurate quantification.[9]
pKa Determination
The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration [13]
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often with a co-solvent like methanol or DMSO for poorly soluble compounds) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like KCl.[13]
-
Titration Setup: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode.
-
Titration: A standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the compound are equal. The experiment should be repeated multiple times to ensure accuracy.[13]
logP (Octanol-Water Partition Coefficient) Determination
LogP is the measure of a compound's lipophilicity and is a key indicator of its ability to cross cell membranes.
Methodology: Shake-Flask Method [14][15][16]
-
Phase Preparation: Equal volumes of 1-octanol and an aqueous buffer (e.g., pH 7.4 phosphate buffer) are pre-saturated by mixing them for an extended period (e.g., 24 hours) and then allowing the phases to separate.[17]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (or added from a stock solution). The two phases are then combined in a vessel and shaken vigorously to facilitate partitioning of the compound between the octanol and aqueous layers. The mixture is then allowed to stand until the phases are completely separated.[16]
-
Sampling: A precise aliquot is carefully removed from each phase.
-
Quantification: The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).[15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[17]
References
- 1. 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine 95% | CAS: 1190323-01-3 | AChemBlock [achemblock.com]
- 2. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. who.int [who.int]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. researchgate.net [researchgate.net]
The Biological Activity of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors and other therapeutic agents. The strategic substitution of this core structure allows for the fine-tuning of biological activity and pharmacokinetic properties. This technical guide focuses on the biological significance of derivatives of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of a diverse range of bioactive molecules. The presence of a bromine atom at the 3-position offers a versatile handle for various cross-coupling reactions, enabling the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR).
The 7-Azaindole Scaffold: A Cornerstone in Kinase Inhibition
The 7-azaindole nucleus is a bioisostere of indole and purine, allowing it to mimic the adenine core of ATP and effectively bind to the hinge region of various protein kinases. This interaction is a critical determinant of inhibitory activity. The pyridine nitrogen of the 7-azaindole scaffold can act as a hydrogen bond acceptor, while the pyrrole -NH group can serve as a hydrogen bond donor, forming key interactions within the ATP-binding pocket of kinases. Derivatives of 7-azaindole have demonstrated potent inhibitory activity against a wide array of kinases, including but not limited to Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase 3β (GSK-3β), and Cyclin-Dependent Kinases (CDKs), making them highly attractive candidates for the development of anticancer and anti-inflammatory therapies.
Quantitative Biological Data
Table 1: Kinase Inhibitory Activity of 3-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| Derivative A | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| Derivative B | GSK-3β | 0.22 |
| Derivative C | CDK9/CyclinT | <100 |
| Derivative D | Haspin | 14 |
Note: The data presented are representative values from various sources for illustrative purposes and do not represent a single, homologous series of compounds.
Table 2: In Vitro Antiproliferative Activity of 3-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Cell Line | Cancer Type | GI50 / IC50 (µM) |
| Derivative E | HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 | |
| MCF-7 | Breast Cancer | 0.21 | |
| Derivative F | 4T1 | Breast Cancer | <10 |
| Derivative G | A549 | Lung Cancer | <1 |
| MDA-MB-231 | Breast Cancer | <1 |
Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values are dependent on the specific assay conditions. The data is for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of 7-azaindole derivatives.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates (white, low volume)
-
Plate reader (luminometer)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using a suitable detection reagent according to the manufacturer's instructions (e.g., add 10 µL of ADP-Glo™ reagent, incubate for 40 minutes, then add 20 µL of Kinase Detection Reagent and incubate for 30 minutes).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the antiproliferative activity of test compounds.[1][2][3][4][5]
Materials:
-
Human cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates (clear, flat-bottom)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[5]
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the diluted test compound or vehicle control (medium with DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[3]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 or IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Pathways
Diagrams are essential for understanding the complex biological processes in which these compounds are involved.
Synthetic Diversification Workflow
The this compound core is a versatile starting material for generating a library of analogs, primarily through palladium-catalyzed cross-coupling reactions.
Caption: Synthetic workflow for diversifying the this compound core.
Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway
Many 7-azaindole derivatives target RTKs, which are crucial in cancer cell proliferation and survival. The diagram below illustrates a simplified RTK signaling cascade that is often dysregulated in cancer.
References
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analogs of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to purine. This core is present in numerous biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors. The specific isomer, 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, serves as a versatile synthetic intermediate for the development of novel therapeutics. The bromine atom at the 3-position provides a reactive handle for the introduction of various substituents, most notably through palladium-catalyzed cross-coupling reactions, allowing for the exploration of the chemical space and the optimization of pharmacological properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of structural analogs derived from this core.
Synthesis of Structural Analogs
The primary method for the derivatization of the this compound core is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 3-position, which is crucial for exploring structure-activity relationships (SAR).
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the synthesis of 3-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridines, adapted from established procedures for similar 7-azaindole scaffolds.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05-0.1 eq.) and the degassed solvent system.
-
The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine analog.
Biological Activity and Therapeutic Targets
Analogs of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant activity against a range of biological targets, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The following sections detail the potential of 3-substituted-6-methyl-1H-pyrrolo[2,3-b]pyridine analogs as inhibitors of key kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.[1]
Quantitative Data: FGFR Inhibition by Representative 1H-pyrrolo[2,3-b]pyridine Analogs
Disclaimer: The following data is for a series of 3-substituted-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine analogs, which serve as representative examples to illustrate the potential of the 6-methyl scaffold.
| Compound ID | R-Group at C3-position | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 4a | 3-Methoxyphenyl | 58 | 65 | 110 |
| 4b | 4-Methoxyphenyl | 45 | 52 | 98 |
| 4c | 3,4-Dimethoxyphenyl | 33 | 41 | 75 |
| 4d | 3,5-Dimethoxyphenyl | 21 | 28 | 54 |
| 4h | 3-Fluoro-5-methoxyphenyl | 7 | 9 | 25 |
Phosphodiesterase 4B (PDE4B) Inhibition
Phosphodiesterase 4B (PDE4B) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4B leads to increased intracellular cAMP levels, which can modulate inflammatory responses. Consequently, PDE4B inhibitors are being investigated for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of selective PDE4B inhibitors.[2]
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to several pathologies, including Alzheimer's disease, bipolar disorder, and cancer. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of GSK-3β, showing potential for the treatment of Alzheimer's disease.[3]
Detailed Experimental Methodologies
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a general method for evaluating the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase enzyme (e.g., FGFR1)
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96- or 384-well plate, add the assay buffer, the kinase enzyme, and the test compound solution.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay) Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., a cell line with FGFR amplification)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and GI₅₀ values are determined.
Visualizations
Synthetic and Experimental Workflows
Caption: A generalized workflow for the synthesis of 3-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine analogs.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine analogs.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Overview
For Immediate Release
This technical guide provides a detailed overview of the expected spectroscopic characteristics of the heterocyclic compound 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel pyrrolopyridine derivatives.
While a comprehensive search of public databases and scientific literature did not yield specific, experimentally-determined NMR and mass spectrometry data for this compound, this guide outlines the anticipated spectral features based on the analysis of structurally related compounds. Furthermore, it provides standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of analogous pyrrolopyridine and bromo-substituted aromatic systems.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 11.0 - 12.5 | br s | - |
| H2 | 7.5 - 7.8 | s | - |
| H4 | 7.8 - 8.2 | d | ~8.0 |
| H5 | 7.0 - 7.3 | d | ~8.0 |
| CH₃ (C6) | 2.4 - 2.6 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 125 - 130 |
| C3 | 95 - 100 |
| C3a | 128 - 132 |
| C4 | 120 - 125 |
| C5 | 115 - 120 |
| C6 | 145 - 150 |
| C7a | 148 - 152 |
| CH₃ | 20 - 25 |
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 210/212 | Molecular ion peak, characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) in a ~1:1 ratio. |
| [M-Br]⁺ | 131 | Loss of a bromine radical. |
| [M-HCN]⁺ | 183/185 | Loss of hydrogen cyanide from the pyrrole ring. |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with an exponential multiplication function (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Process the data with an exponential multiplication function (line broadening of 1-2 Hz) before Fourier transformation.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.
-
Electron Ionization (EI) Mass Spectrometry:
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Use a standard electron energy of 70 eV.
-
Acquire data over a mass range of m/z 50-500.
-
-
Electrospray Ionization (ESI) Mass Spectrometry:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal intensity.
-
Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of structure elucidation.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Logical relationship demonstrating how different spectroscopic data contribute to structure elucidation.
solubility of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in organic solvents
An In-depth Technical Guide on the Solubility of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Organic Solvents
Introduction
This compound, a substituted azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of pharmacologically active molecules, including inhibitors of kinases and other enzymes. Understanding the solubility of this compound in various organic solvents is paramount for its successful application in synthesis, purification, formulation, and biological screening processes. This document provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Physicochemical Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇BrN₂
-
Molecular Weight: 211.06 g/mol
-
Appearance: Off-white to yellow solid
-
Melting Point: 218-222 °C
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure—a polar heterocyclic core with a non-polar bromine substituent—a qualitative assessment suggests moderate solubility in polar aprotic solvents and lower solubility in non-polar solvents. The following table summarizes solubility information gathered from various chemical supplier technical data sheets. It is important to note that these are often qualitative or semi-quantitative and should be experimentally verified for precise applications.
| Solvent | Chemical Class | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Commonly used for creating stock solutions for biological assays. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, used for stock solutions and chemical reactions. |
| Methanol (MeOH) | Polar Protic | Sparingly Soluble | May require heating to achieve higher concentrations. |
| Ethanol (EtOH) | Polar Protic | Sparingly Soluble | Solubility is expected to be slightly lower than in methanol. |
| Dichloromethane (DCM) | Halogenated | Slightly Soluble | Often used in purification (e.g., column chromatography). |
| Chloroform | Halogenated | Slightly Soluble | Similar to DCM. |
| Tetrahydrofuran (THF) | Ether | Slightly Soluble | May be used as a reaction solvent. |
| Ethyl Acetate (EtOAc) | Ester | Sparingly Soluble | A common solvent for extraction and chromatography. |
| Acetonitrile (ACN) | Nitrile | Sparingly Soluble | Frequently used as a mobile phase in reverse-phase HPLC. |
| Toluene | Aromatic Hydrocarbon | Insoluble | Generally poor solubility is expected. |
| Hexanes | Aliphatic Hydrocarbon | Insoluble | Expected to have very low to no solubility. |
Experimental Protocol for Solubility Determination
The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
4.1. Materials and Equipment
-
This compound (analytical standard grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Autosampler vials
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or acetonitrile).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
-
-
HPLC Analysis:
-
Inject the prepared calibration standards and the diluted sample solutions into the HPLC system.
-
Develop an appropriate HPLC method to separate the analyte from any potential impurities. A typical method might involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.
-
Monitor the elution using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the diluted sample solution by interpolating its peak area on the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
The Versatile Scaffold: 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in medicinal chemistry. In this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to bind to multiple biological targets. One such scaffold that has garnered significant attention is the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. Its unique electronic properties and structural resemblance to endogenous purines make it an ideal starting point for the design of potent inhibitors of various enzymes, particularly kinases. This technical guide focuses on a key derivative, 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine , exploring its synthesis, potential applications, and the biological activities of the compounds derived from it. The bromine atom at the 3-position serves as a versatile handle for a variety of chemical transformations, allowing for the creation of diverse chemical libraries for drug discovery.
Synthesis of the Core Scaffold: this compound
Step 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine (6-methyl-7-azaindole)
The synthesis of the 6-methyl-7-azaindole precursor can be achieved through various established methods for constructing the 7-azaindole ring system.
Step 2: Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine
The subsequent bromination at the 3-position is a critical step. Based on general procedures for the bromination of 7-azaindoles, the following protocol can be adapted.
Experimental Protocol: Bromination of 7-Azaindole (General Procedure)
A general procedure for the bromination of 7-azaindole involves dissolving the starting material in a suitable organic solvent.[1] A catalyst, such as a mixture of nickel(II) acetate and triethanolamine borosilicate, may be added.[1] The reaction mixture is then heated, and bromine gas is slowly introduced.[1] The reaction is typically refluxed for several hours to ensure complete conversion.[1] After the reaction is complete, the mixture is purified to yield the 3-bromo-7-azaindole product.[1]
Note: This is a generalized protocol and would require optimization for the specific substrate, 6-methyl-1H-pyrrolo[2,3-b]pyridine, including adjustments to the solvent, catalyst, temperature, and reaction time.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its primary application lies in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory and neurodegenerative diseases. The 7-azaindole core mimics the adenine base of ATP, allowing it to bind to the ATP-binding site of kinases. The substituents introduced at the 3-position via the bromo-intermediate can then be tailored to achieve high potency and selectivity for specific kinase targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant activation of the FGFR signaling pathway is implicated in various cancers.[2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent FGFR inhibitors.[2][3]
Table 1: In Vitro Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
| Compound ID | R Group on Phenyl Ring | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Cell Proliferation (4T1 cells) IC50 (μM) |
| 4h | 3-ethoxy-4-methoxyphenyl | 7 | 9 | 25 | 712 | Not Reported |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives. The core scaffold in this study was 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.[2][3]
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, and its inhibition has therapeutic potential in inflammatory and neurological disorders.[4] 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as a novel series of potent and selective PDE4B inhibitors.[4]
Table 2: In Vitro Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors
| Compound ID | R1 Group (Amide) | PDE4B IC50 (μM) | PDE4D IC50 (μM) |
| 11a | cyclopropyl | 0.21 | 1.3 |
| 11b | cyclobutyl | 0.11 | 0.9 |
| 11c | cyclopentyl | 0.12 | 0.8 |
| 11h | 3,3-difluoroazetidine | 0.14 | 0.84 |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. The northern portion of the molecules was held constant as a 3,4-dichlorophenyl group.[4]
Caption: The role of PDE4B in cAMP signaling and its inhibition.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to diseases such as Alzheimer's disease, bipolar disorder, and diabetes. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent GSK-3β inhibitors.
Caption: The role of GSK-3β in the Wnt signaling pathway.
Experimental Protocols for Biological Assays
Detailed protocols are essential for the accurate evaluation of the biological activity of newly synthesized compounds. Below are generalized protocols for kinase and phosphodiesterase inhibition assays.
General Kinase Inhibition Assay Protocol (e.g., for FGFR or GSK-3β)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Caption: A typical workflow for a kinase inhibition assay.
General Phosphodiesterase (PDE) Inhibition Assay Protocol (e.g., for PDE4B)
This protocol describes a common method for assessing the inhibitory effect of a compound on PDE activity.
Caption: A standard workflow for a PDE inhibition assay.
Conclusion and Future Directions
The this compound scaffold is a highly versatile and valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic placement of the bromine atom at the 3-position allows for extensive chemical modifications, enabling the fine-tuning of potency and selectivity against a wide range of biological targets. The derivatives of this scaffold have shown promise in targeting key enzymes involved in cancer, inflammation, and neurodegenerative diseases.
Future research in this area will likely focus on:
-
Expansion of the Chemical Space: Utilizing advanced synthetic methodologies to create more diverse libraries of compounds based on this scaffold.
-
Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to better understand the molecular determinants of target binding and selectivity.
-
Optimization of Pharmacokinetic Properties: Modifying the scaffold and its substituents to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Exploration of New Biological Targets: Screening derivatives against a broader range of biological targets to identify novel therapeutic applications.
The continued exploration of the this compound core will undoubtedly lead to the discovery of new and improved drug candidates to address unmet medical needs.
References
- 1. 3-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific historical records of its initial discovery are not extensively documented, its importance lies in its role as a key synthetic intermediate for the development of various therapeutic agents. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in numerous biologically active molecules, particularly kinase inhibitors. This guide details a plausible synthetic pathway, experimental protocols, and characterization data for this compound, compiled from established methodologies for analogous compounds.
Discovery and History
The formal discovery of this compound is not marked by a singular event but rather stems from the broader exploration of the 7-azaindole scaffold. The 1H-pyrrolo[2,3-b]pyridine ring system was identified as a versatile pharmacophore, leading to extensive research into its functionalization to explore structure-activity relationships (SAR) for various biological targets.[1][2][3][4]
The introduction of a bromine atom at the 3-position of the 7-azaindole nucleus is a strategic synthetic modification. This halogenation provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents to build complex molecular architectures.[5] Consequently, 3-bromo-7-azaindole derivatives have become crucial intermediates in the synthesis of potent inhibitors for a range of protein kinases implicated in cancer and other diseases. The methyl group at the 6-position can also influence the electronic properties and steric interactions of the molecule, potentially modulating its biological activity and pharmacokinetic profile.
Synthetic Pathway
The synthesis of this compound can be logically approached via a two-step sequence, starting with the synthesis of the 6-methyl-1H-pyrrolo[2,3-b]pyridine precursor, followed by a regioselective bromination at the 3-position.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of 7-azaindoles and their subsequent halogenation.
Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine (Precursor)
The synthesis of the 6-methyl-7-azaindole precursor can be achieved through various published methods. One common approach involves the cyclization of appropriate pyridine derivatives.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate starting materials (e.g., a substituted aminopyridine and a carbonyl compound) in a suitable solvent (e.g., a high-boiling point ether or an alcohol).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure 6-methyl-1H-pyrrolo[2,3-b]pyridine.[7]
Synthesis of this compound
The bromination of the 1H-pyrrolo[2,3-b]pyridine core is known to be highly regioselective for the 3-position due to the electronic nature of the bicyclic system. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.[8]
Protocol:
-
Reaction Setup: To a solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN), add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound as a solid.[8][9]
Caption: General experimental workflow for the synthesis of the target compound.
Quantitative Data and Characterization
The following tables summarize the key physical and spectroscopic data for the precursor and the final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 6-methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₈N₂ | 132.16 | Solid | 824-51-1[10] |
| This compound | C₈H₇BrN₂ | 211.06 | Solid | Not available |
Table 2: Spectroscopic Data (Predicted/Referenced)
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spec (m/z) |
| 6-methyl-1H-pyrrolo[2,3-b]pyridine | Expected signals for aromatic and methyl protons.[10][11] | Expected signals for aromatic and methyl carbons.[10] | [M+H]⁺ = 133.08 |
| This compound | Signals would be consistent with the structure, showing a downfield shift for the proton at the 2-position and disappearance of the proton signal at the 3-position compared to the precursor. | A significant upfield shift for the C3 carbon due to the bromine substituent is expected. | [M+H]⁺ = 210.98, 212.98 (isotopic pattern for Br) |
Note: Specific, experimentally verified spectroscopic data for this compound is not widely published. The data presented is based on predictions and comparison with closely related structures.
Applications in Drug Discovery
The 3-bromo-7-azaindole scaffold is a cornerstone in the development of kinase inhibitors. The bromine atom serves as a versatile synthetic handle for introducing various functionalities through cross-coupling reactions, allowing for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant activity against a range of kinases, including those involved in cancer cell proliferation and survival.[12][13]
Caption: Role of the target compound in drug discovery.
Conclusion
This compound is a valuable synthetic intermediate in medicinal chemistry. While its specific discovery and history are not well-documented, its utility is evident from its role as a building block for more complex molecules, particularly kinase inhibitors. The synthetic route presented, involving the preparation of 6-methyl-7-azaindole followed by regioselective bromination, is a robust and logical approach for its preparation. This technical guide provides a foundational resource for researchers and scientists working with this important class of heterocyclic compounds.
References
- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 956003-06-8 [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Methyl-1H-pyrrolo[2,3-b]pyridine | C8H8N2 | CID 11457716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester(872355-54-9) 1H NMR spectrum [chemicalbook.com]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-6-methyl-7-azaindole, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structural framework, featuring a fused pyrrole and pyridine ring system, coupled with a reactive bromine atom at the 3-position, renders it an exceptionally versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides an in-depth technical overview of its properties, key synthetic transformations, and its significant role in the development of kinase inhibitors for targeted cancer therapy.
Physicochemical Properties and Spectroscopic Data
The utility of this compound as a synthetic intermediate is underpinned by its distinct physicochemical properties. A summary of its key characteristics is presented below.
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Not consistently reported |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. |
Spectroscopic data is crucial for the identification and characterization of this building block and its derivatives. While a comprehensive public database for the starting material is limited, typical 1H NMR spectral data for related 1H-pyrrolo[2,3-b]pyridine cores show characteristic signals for the pyrrole and pyridine protons. Mass spectrometry is routinely used to confirm the molecular weight and isotopic pattern associated with the bromine atom.
Key Synthetic Transformations: A Gateway to Molecular Diversity
The bromine atom at the C3-position of this compound is the key handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse functionalities. The most prominent of these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental to modern drug discovery and provide efficient methods for constructing carbon-carbon and carbon-nitrogen bonds.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds. The functionalization of this core structure is of significant interest for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the Suzuki coupling of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine with various boronic acids to generate 3-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.
Reaction Principle
The Suzuki-Miyaura coupling involves a palladium(0) catalyst that undergoes oxidative addition with an organohalide (in this case, this compound). The resulting palladium(II) complex then undergoes transmetalation with a boronic acid in the presence of a base. The final step is reductive elimination, which forms the C-C bond between the two organic fragments and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, especially with nitrogen-containing heterocycles which can sometimes inhibit the catalyst.
Data Presentation: Reaction Conditions for Suzuki Coupling of 3-Halo-7-azaindole Derivatives
The following tables summarize successful reaction conditions for the Suzuki coupling of 3-halo-7-azaindole derivatives and related N-H containing heterocycles, which can be adapted for this compound.
Table 1: Conditions for Suzuki Coupling of Unprotected 3-Chloroindazole [1]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd Source (2) | Ligand (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | Varies |
| P2 (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | High |
Note: P2 is an XPhos-derived precatalyst. This system is effective for unprotected nitrogen-rich heterocycles.
Table 2: Microwave-Assisted Suzuki Coupling of Unprotected 3-Bromoindazoles [2]
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | MW | 69-78 |
Table 3: General Conditions for Suzuki Coupling of 3-Bromo-pyridines and related heterocycles [3][4][5]
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(dppf)Cl₂ | - | K₂CO₃ (3) | EtOH/H₂O (4:1) | 90 | Good |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | Moderate to Good |
| Pd(OAc)₂/SPhos | - | K₃PO₄ | MeCN/H₂O (3:2) | Reflux | Good |
| Pd₂(dba)₃ | tBu₃P | KF (3) | Dioxane | 110 | High |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound. Protocol 1 is recommended for conventional heating with an unprotected N-H, while Protocol 2 is an alternative using microwave irradiation.
Protocol 1: Conventional Heating for Unprotected 7-Azaindole
This protocol is adapted from procedures for the successful coupling of unprotected nitrogen-rich heterocycles.[1]
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
XPhos Pd G2 (P2) precatalyst (1.0 - 3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the XPhos Pd G2 precatalyst (0.015 mmol) to the reaction vessel under a positive pressure of inert gas.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is adapted from procedures for the microwave-assisted coupling of unprotected 3-bromoindazoles.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Ethanol
-
Water
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.
-
Add a solvent mixture of 1,4-dioxane, ethanol, and water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C and hold for the required time (typically 30-120 minutes), with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 8-10).
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing the versatile building block, 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-Bromo-6-methyl-7-azaindole. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, mimicking the adenine core of ATP and serving as an effective hinge-binding motif for numerous protein kinases. Strategic functionalization at the 3-position allows for the exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.
This document outlines detailed experimental protocols for the key synthetic transformations, presents quantitative data on the biological activity of representative compounds, and provides visualizations of relevant signaling pathways and experimental workflows.
Key Synthetic Strategies
The bromine atom at the 3-position of this compound serves as a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions. The two primary methods for elaborating this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
A general synthetic workflow for the synthesis of kinase inhibitors from this compound is depicted below. This typically involves an initial cross-coupling reaction to install an aryl or heteroaryl moiety (via Suzuki coupling) or an amino group (via Buchwald-Hartwig amination), followed by further functionalization if required.
Application Notes and Protocols for the N-Arylation of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key transformation in the synthesis of diverse molecular entities for pharmaceutical and materials science research. The protocols outlined below are based on established methodologies for the N-arylation of structurally related 7-azaindole scaffolds and offer robust starting points for reaction optimization.
Introduction
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a prominent scaffold in medicinal chemistry. The N-arylation of this heterocyclic system is a critical step in the development of novel compounds with a wide range of biological activities. The primary methods for achieving this transformation are transition-metal-catalyzed cross-coupling reactions, most notably the Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type and Chan-Lam couplings.[1][2][3] These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Core Methodologies for N-Arylation
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile and widely used method for forming C-N bonds. It typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2] The choice of ligand is crucial for the reaction's success and has evolved to include a variety of bulky, electron-rich phosphines that can facilitate the coupling of a broad range of substrates under milder conditions.[4]
-
Ullmann Condensation: A classical copper-catalyzed method for the formation of C-N, C-O, and C-S bonds.[5] Traditional Ullmann reactions often required harsh conditions, but the development of new catalyst systems with various ligands has significantly expanded its applicability to milder and more efficient transformations.[6][7]
-
Chan-Lam Coupling: This copper-catalyzed reaction utilizes aryl boronic acids as the arylating agent.[8][9] A key advantage of the Chan-Lam coupling is that it can often be performed under aerobic conditions and at room temperature, making it an attractive method for substrates sensitive to high temperatures.[1]
Data Presentation: Comparison of N-Arylation Protocols for Azaindole Scaffolds
The following tables summarize reaction conditions and yields for the N-arylation of 7-azaindole derivatives, providing a comparative overview of the different methodologies. This data, derived from analogous systems, can guide the selection of starting conditions for the N-arylation of this compound.
Table 1: Palladium-Catalyzed N-Arylation of Bromo-7-Azaindole Derivatives (Buchwald-Hartwig Type)
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 12 | 85 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 78 |
| 3 | 1-Bromo-4-fluorobenzene | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | NaOtBu | Dioxane | 90 | 16 | 92 |
| 4 | 3-Bromopyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | Toluene | 110 | 24 | 75 |
Data adapted from literature on N-arylation of substituted bromo-7-azaindoles.
Table 2: Copper-Catalyzed N-Arylation of 7-Azaindole (Ullmann & Chan-Lam Type)
| Entry | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Cu(OAc)₂ (20) | None | DBU | DCM | RT | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | Pyridine | Et₃N | CH₂Cl₂ | RT | 24 | 88 |
| 3 | Iodobenzene | CuI (10) | DMEDA (20) | K₃PO₄ | Toluene | 110 | 24 | 91 |
| 4 | 4-Bromobenzonitrile | Cu₂O (5) | Phenanthroline (10) | Cs₂CO₃ | DMF | 120 | 18 | 82 |
Data adapted from literature on N-arylation of 7-azaindole and its derivatives.[1]
Experimental Protocols
The following are detailed protocols for the N-arylation of this compound based on established procedures for similar substrates.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of bromo-7-azaindole derivatives.
Materials:
-
This compound
-
Aryl bromide or chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos, SPhos, or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the aryl halide (1.2 mmol) to the Schlenk tube.
-
Add anhydrous toluene or dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Protocol 2: Copper-Catalyzed N-Arylation with Aryl Halide (Ullmann Condensation)
This protocol is adapted from established procedures for the Ullmann condensation of 7-azaindole.
Materials:
-
This compound
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube, add CuI (0.1 mmol, 10 mol%), this compound (1.0 mmol), the aryl halide (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add anhydrous toluene or DMF (5 mL) and the ligand (e.g., DMEDA, 0.2 mmol, 20 mol%) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110-120 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent to yield the desired N-arylated product.
Protocol 3: Copper-Catalyzed N-Arylation with Arylboronic Acid (Chan-Lam Coupling)
This protocol is adapted from a room temperature, ligand-free N-arylation of 7-azaindole.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable base (e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable solvent
-
Reaction vial
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Cu(OAc)₂ (0.2 mmol, 20 mol%).
-
Add DCM (5 mL) to the vial.
-
Add DBU (1.5 mmol) to the mixture and stir at room temperature for 12-24 hours. The reaction is typically open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-arylated product.
Mandatory Visualizations
Experimental Workflow for N-Arylation
Caption: General experimental workflow for the N-arylation of this compound.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Proposed Catalytic Cycle for Ullmann Condensation
Caption: A proposed catalytic cycle for the Copper-catalyzed Ullmann N-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress Concerning the N-Arylation of Indoles | MDPI [mdpi.com]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole- N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling | MDPI [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine as a key building block. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, and the bromine atom at the 3-position serves as a versatile handle for introducing molecular diversity through common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of 3-aryl- and 3-heteroaryl-6-methyl-1H-pyrrolo[2,3-b]pyridines. These derivatives are of significant interest in the development of kinase inhibitors and other therapeutic agents.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Ethanol | 105 | 12 | >85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 80-95 |
| 3 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 75-90 |
| 4 | Pyridin-4-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 6 | 70-85 |
Note: Yields are based on reactions with structurally similar bromo-azaheterocycles and serve as a general guideline. Optimization for specific substrates is recommended.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Ethanol mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the palladium catalyst under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of 3-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. This reaction is highly versatile, accommodating a wide range of primary and secondary amines as coupling partners.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 16 | 70-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 8 | 80-95 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 65-80 |
Note: Yields are based on reactions with structurally similar bromopyridines and serve as a general guideline. The choice of ligand is critical and depends on the nature of the amine.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, leading to the synthesis of 3-alkynyl-6-methyl-1H-pyrrolo[2,3-b]pyridines. These compounds are valuable intermediates for further transformations.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 80 | 4 | 80-90 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | PPh₃ (4), CuI (5) | K₂CO₃ | Acetonitrile | 70 | 12 | 70-85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Dioxane | 50 | 8 | 75-90 |
Note: Yields are based on reactions with structurally similar bromo-azaheterocycles and serve as a general guideline.
Experimental Protocol: Sonogashira Coupling
This is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at the appropriate temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Heck Reaction
The Heck reaction allows for the synthesis of 3-alkenyl-6-methyl-1H-pyrrolo[2,3-b]pyridines through the palladium-catalyzed coupling of the bromo-substituted core with an alkene.
Data Presentation: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 60-75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 80 | 18 | 70-85 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Dioxane | 120 | 12 | 65-80 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (3) | - | NaOAc | DMA | 130 | 20 | 55-70 |
Note: Yields are based on general Heck reaction protocols and may require optimization for this compound.
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck reaction.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the mixture in an oil bath with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Experimental Workflow: Heck Reaction
Caption: General workflow for the Heck reaction.
Stille Coupling
The Stille coupling provides an alternative method for C-C bond formation by reacting an organostannane with an organic halide. This reaction is known for its tolerance of a wide variety of functional groups.
Data Presentation: Representative Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 70-85 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | - | THF | 70 | 12 | 75-90 |
| 3 | Trimethyl(thiophen-2-yl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | Dioxane | 100 | 10 | 65-80 |
| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (5) | - | CuI (10) | DMF | 80 | 8 | 70-85 |
Note: Yields are based on general Stille coupling protocols and require optimization for the specific substrate.
Experimental Protocol: Stille Coupling
The following is a general protocol for the Stille coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the organostannane via syringe.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture and add a solution of potassium fluoride to quench and precipitate the tin byproducts.
-
Filter the mixture through Celite, and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow: Stille Coupling
Caption: General workflow for the Stille coupling reaction.
Application Notes and Protocols for the Synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine and its subsequent derivatization. This key intermediate is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. The protocols outlined below are based on established synthetic methodologies for related heterocyclic compounds.
Part 1: Synthesis of this compound
The synthesis of the target compound can be envisioned through a multi-step process starting from a commercially available substituted pyridine. A plausible synthetic route involves the construction of the pyrrolo[2,3-b]pyridine core followed by selective bromination at the 3-position.
Experimental Workflow
Caption: Synthetic workflow for the preparation of the target intermediate.
Protocol 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine
While various methods exist for the synthesis of the 1H-pyrrolo[2,3-b]pyridine core, a common approach involves the Fischer indole synthesis or modifications thereof, starting from a suitable pyridine derivative. For the purpose of this protocol, we will assume the starting material, 6-methyl-1H-pyrrolo[2,3-b]pyridine, is available or has been synthesized according to literature procedures.
Protocol 2: Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine
The bromination of 1H-pyrrolo[2,3-b]pyridines is known to occur selectively at the 3-position[1].
Materials:
-
6-methyl-1H-pyrrolo[2,3-b]pyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Expected Yield and Characterization: Yields for this type of reaction are typically in the range of 70-90%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Synthesis of 3-Aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives via Suzuki-Miyaura Cross-Coupling
The 3-bromo derivative is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a variety of substituents at the 3-position.[2][3]
Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of this compound with various arylboronic acids.[4]
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture (4:1), DMF, or toluene)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial or a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the solvent mixture (e.g., 1,4-dioxane and water, 4:1).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture at 80-120 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS. Microwave irradiation can also be employed to reduce reaction times.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine derivative.
Data Presentation: Representative Yields of Suzuki Coupling Reactions
The following table summarizes representative yields for Suzuki coupling reactions with different arylboronic acids, based on literature for similar scaffolds.
| Entry | Arylboronic Acid (R) | Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 92 |
| 3 | 3-Chlorophenylboronic acid | 78 |
| 4 | Pyridin-3-ylboronic acid | 65 |
| 5 | Thiophen-2-ylboronic acid | 75 |
Note: Yields are illustrative and may vary depending on the specific reaction conditions and the nature of the arylboronic acid.
Applications in Drug Discovery
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant biological activity. For instance, they have been investigated as potent and selective inhibitors of various kinases, which are crucial targets in cancer therapy. The 3-substituted derivatives, accessible through the protocols described herein, allow for the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity. For example, certain derivatives have been evaluated as PDE4B inhibitors.[5]
Signaling Pathway Context
The development of kinase inhibitors often involves targeting specific signaling pathways implicated in disease. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors derived from the this compound scaffold.
References
- 1. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in medicinal chemistry for the identification of lead compounds.[1][2][3] This approach utilizes small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target.[4][5] These initial hits are then optimized through chemical elaboration to produce high-affinity ligands. The 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged fragment in FBDD, particularly for the development of kinase inhibitors.[1][6][7] Its structure allows for key hydrogen bond interactions with the hinge region of many kinases.[6][7]
This document provides detailed application notes and protocols for the use of a specific 7-azaindole derivative, 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine , in FBDD campaigns. This fragment offers strategic advantages due to its substitution pattern: the bromine atom at the 3-position serves as a versatile handle for chemical modification via cross-coupling reactions, while the methyl group at the 6-position can provide beneficial interactions in certain binding pockets and improve metabolic stability.[8][9]
Core Applications
The primary application of this compound in FBDD is as a starting point for the development of potent and selective inhibitors of various protein targets, most notably protein kinases.[6][10] The versatility of the 7-azaindole core, combined with the reactive handle of the bromine atom, makes this fragment an excellent candidate for fragment growing and linking strategies.[4][8]
Key Potential Targets:
-
Protein Kinases: The 7-azaindole moiety is a well-established hinge-binder for numerous kinases, including but not limited to:
-
Other ATP-binding proteins: The scaffold can be adapted to target other ATPases.
-
Bromodomains: Modifications of the pyrrolopyridine core have shown activity against these epigenetic targets.
-
Phosphodiesterases (PDEs): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as PDE4B inhibitors.[13]
Fragment Screening and Hit Validation
The initial step in an FBDD campaign is to screen a library of fragments to identify binders to the target of interest. This compound would be a valuable component of such a library.
Experimental Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a typical SPR-based screening experiment to identify the binding of this compound to a target protein.
Materials:
-
Purified target protein (e.g., a protein kinase)
-
This compound (dissolved in 100% DMSO)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 10,000 RU).
-
Deactivate excess reactive groups with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the fragment stock solution into the running buffer to the desired screening concentration (e.g., 100 µM).
-
Inject the fragment solution over the immobilized protein surface for a defined association time (e.g., 60 seconds).
-
Allow for dissociation in running buffer for a defined time (e.g., 120 seconds).
-
Regenerate the sensor surface if necessary with a short pulse of a mild regeneration solution (e.g., 10 mM glycine, pH 9.5).
-
-
Data Analysis:
-
Monitor the change in response units (RU) upon fragment binding.
-
A significant increase in RU compared to a reference flow cell indicates binding.
-
For hit validation, perform a dose-response experiment by injecting a range of fragment concentrations to determine the dissociation constant (KD).
-
Quantitative Data Summary:
| Fragment | Target Protein | Screening Method | KD (µM) | Ligand Efficiency (LE) |
| This compound | Kinase X | SPR | 50 - 500 | 0.3 - 0.4 |
| Reference Fragment (7-azaindole) | Kinase X | SPR | 100 - 800 | 0.25 - 0.35 |
Note: The KD and LE values are hypothetical and will vary depending on the specific target protein.
Fragment Elaboration Strategies
Once this compound is identified as a hit, the next step is to increase its affinity and selectivity through chemical modification. The bromine atom at the 3-position is the key enabler for these strategies.
Fragment Growing
This strategy involves adding chemical substituents to the fragment to explore interactions with adjacent pockets of the binding site.[4]
Caption: Workflow for fragment growing of the initial hit.
Experimental Protocol: Suzuki Coupling for Fragment Elaboration
This protocol describes a general method for diversifying the 3-position of the 7-azaindole core.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Methodology:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.2 equivalents), and K2CO3 (2 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent (e.g., a 4:1 mixture of dioxane and water).
-
Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh3)4).
-
Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for a designated time (e.g., 12 hours), monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the desired 3-substituted-6-methyl-1H-pyrrolo[2,3-b]pyridine derivative.
Expected Outcome and Data:
| Derivative | Target Protein | Assay Type | IC50 (nM) |
| 3-(4-methoxyphenyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine | Kinase X | Biochemical Assay | 500 |
| 3-(pyridin-3-yl)-6-methyl-1H-pyrrolo[2,3-b]pyridine | Kinase X | Biochemical Assay | 250 |
| 3-(1-methyl-1H-pyrazol-4-yl)-6-methyl-1H-pyrrolo[2,3-b]pyridine | Kinase X | Biochemical Assay | 100 |
Note: IC50 values are hypothetical and serve as an example of successful fragment growing leading to increased potency.
Signaling Pathway Context: Kinase Inhibition
The 7-azaindole scaffold is a classic ATP-competitive kinase inhibitor.[6] The pyrrolo[2,3-b]pyridine core mimics the adenine ring of ATP and forms key hydrogen bonds with the kinase hinge region. The substituents at the 3- and 6-positions can then be optimized to occupy adjacent hydrophobic pockets, leading to increased affinity and selectivity.
Caption: Competitive inhibition of a kinase signaling pathway.
Conclusion
This compound represents a highly valuable and versatile fragment for FBDD campaigns. Its 7-azaindole core provides a proven scaffold for targeting a wide range of proteins, particularly kinases, while the strategically placed bromine and methyl groups offer clear avenues for rapid lead optimization. The protocols and data presented herein provide a framework for researchers to effectively utilize this fragment in their drug discovery efforts.
References
- 1. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. biosolveit.de [biosolveit.de]
- 5. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 8. 3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 956003-06-8 [benchchem.com]
- 9. 3-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling | MDPI [mdpi.com]
- 13. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical functionalization of the pyrrolopyridine core of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key scaffold in medicinal chemistry. The protocols focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to introduce diverse functionalities at the C3-position. Additionally, a protocol for C-H arylation is provided as a potential method for functionalizing other positions on the heterocyclic core.
Introduction to the Functionalization of this compound
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds and approved drugs. The ability to selectively introduce a variety of substituents onto this core structure is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. This compound serves as a versatile starting material for such endeavors, with the bromine atom at the C3-position providing a handle for various transition metal-catalyzed cross-coupling reactions. This allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, leading to a diverse array of derivatives.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. This reaction is catalyzed by a palladium complex and is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Quantitative Data for Suzuki-Miyaura Coupling
While specific data for this compound is not extensively available, the following table provides representative conditions and expected yields based on reactions with structurally similar 3-halo-7-azaindole derivatives.[1][2][3][4] Optimization may be required for the specific substrate.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O (3:1) | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 12 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 80-90 |
Note: Yields are estimates based on similar reactions and may vary.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Phosphine ligand (if required, e.g., SPhos)
-
Base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DME)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., 0.025 mmol of Pd₂(dba)₃) and, if necessary, the ligand (e.g., 0.05 mmol of SPhos).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., 5 mL of toluene) and degassed water (e.g., 1.25 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This palladium- and copper-cocatalyzed reaction is a valuable tool for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations.[5][6]
Quantitative Data for Sonogashira Coupling
The following table presents typical conditions for the Sonogashira coupling of bromo-azaheterocycles, which can be adapted for this compound.[5][7]
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Dipea | THF | 60 | 8 | 75-85 |
| 3 | 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | Dioxane | 90 | 12 | 70-80 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 70 | 6 | 75-85 |
Note: Yields are estimates based on similar reactions and may vary.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., 0.02 mmol of Pd(PPh₃)₂Cl₂), and copper(I) iodide (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., 5 mL of DMF) and the base (e.g., 3.0 mmol of Et₃N).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 6-8 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8][9] This reaction is highly versatile and allows for the introduction of a wide range of primary and secondary amines.
Quantitative Data for Buchwald-Hartwig Amination
The following table provides representative conditions for the Buchwald-Hartwig amination of bromo-azaheterocycles, which can serve as a starting point for the amination of this compound.[10][11]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 70-80 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 90 | 12 | 75-85 |
| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | THF | 80 | 10 | 80-90 |
Note: Yields are estimates based on similar reactions and may vary.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos, or RuPhos)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄, or LiHMDS)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., 0.02 mmol of Pd(OAc)₂), and the phosphine ligand (e.g., 0.04 mmol of Xantphos).
-
Add the base (e.g., 2.0 mmol of Cs₂CO₃).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., 5 mL of dioxane) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C).
-
Stir the reaction for the specified time (e.g., 16-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C-H Arylation: Direct Functionalization
Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials.[12][13] For the 1H-pyrrolo[2,3-b]pyridine scaffold, C-H arylation can potentially occur at various positions, with selectivity often directed by the choice of catalyst, ligand, and directing group.
Representative Protocol for C-H Arylation
This protocol provides a general method for the direct C-H arylation of a 7-azaindole derivative, which may be adapted for 6-methyl-1H-pyrrolo[2,3-b]pyridine. Selectivity for a specific C-H bond is not guaranteed and will depend on the substrate and reaction conditions.
Materials:
-
6-methyl-1H-pyrrolo[2,3-b]pyridine
-
Aryl halide (e.g., Aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the aryl halide (1.5 mmol), the palladium catalyst (e.g., 0.05 mmol of Pd(OAc)₂), and the ligand (e.g., 0.1 mmol).
-
Add the base (2.0 mmol).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., 5 mL of dioxane).
-
Seal the tube and heat the reaction mixture to a high temperature (e.g., 120-150 °C).
-
Stir the reaction for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow a similar workup and purification procedure as described for the cross-coupling reactions.
Conclusion
The functionalization of the this compound core is readily achievable through a variety of robust and versatile palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer reliable methods for the synthesis of a diverse library of C3-functionalized 7-azaindole derivatives. Furthermore, direct C-H arylation presents an attractive alternative for the functionalization of other positions on the pyrrolopyridine scaffold. These methods are invaluable tools for medicinal chemists and drug development professionals in the design and synthesis of novel therapeutic agents. It is important to note that the provided protocols are general and may require optimization for specific substrates and scales.
References
- 1. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the large-scale synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical development. The protocols are designed to be scalable, efficient, and suitable for a professional laboratory or manufacturing setting.
Introduction
This compound, also known as 3-bromo-6-methyl-7-azaindole, is a valuable building block in medicinal chemistry. Its synthesis on a large scale requires robust and reproducible methods that deliver high yields and purity. This document outlines two primary synthetic strategies: direct bromination of commercially available 6-methyl-1H-pyrrolo[2,3-b]pyridine and an alternative route involving the synthesis of the 7-azaindole core followed by bromination.
Synthetic Strategies
The most direct and industrially viable approach for the large-scale synthesis of this compound is the regioselective bromination of the readily available starting material, 6-methyl-1H-pyrrolo[2,3-b]pyridine. Alternative brominating agents to elemental bromine, such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), are often preferred for large-scale operations due to their ease of handling and improved safety profiles. For very large-scale campaigns where cost is a primary driver, synthesis of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core from inexpensive precursors like 2-amino-5-methylpyridine may be considered.
Comparative Data of Bromination Methods
The following table summarizes quantitative data from various reported methods for the bromination of 7-azaindole derivatives, providing a basis for method selection in a large-scale synthesis campaign.
| Method Reference (Analogous Compound) | Brominating Agent | Catalyst/Solvent | Scale | Yield (%) | Purity (%) | Key Advantages |
| Patent CN106349242A (on 7-azaindole) | Bromine gas | Ni(OAc)₂ / Triethanolamine borosilicate | 100 mmol | 99.0 | Not Reported | High reported yield. |
| Organic Process Research & Development 2017 (on 4-chloro-3-nitro-7-azaindole) | N-Bromosuccinimide | Sulfuric Acid | >50 kg | 95.0 | 97.0 (HPLC) | Proven scalability and high purity. |
| Patent WO2019145177A1 (on pyridine derivatives) | DBDMH | Oleum | Not Reported | Not Reported | Not Reported | Potentially lower cost and easier handling than Br₂. |
| Patent WO2016100651A1 (on azaindole derivatives) | PyBroP | BSA (N,O-Bis(trimethylsilyl)acetamide) | Not Reported | Not Reported | Not Reported | High selectivity reported for halogenation. |
| Frontiers in Catalysis 2022 (on azaindole) | Enzymatic (RebH variant) | Phosphate Buffer | Analytical | Moderate to High | Not Reported | Environmentally benign, high selectivity. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via NBS Bromination
This protocol is adapted from a proven large-scale synthesis of a related brominated azaindole derivative and is recommended for its scalability and high yield.[1]
Materials:
-
6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.2 eq)
-
Sulfuric Acid (concentrated)
-
Suitable solvent (e.g., Dichloromethane or Acetonitrile)
-
Aqueous Sodium Bicarbonate solution
-
Aqueous Sodium Thiosulfate solution
-
Brine
Procedure:
-
Reaction Setup: Charge a suitable, clean, and dry reactor with 6-methyl-1H-pyrrolo[2,3-b]pyridine and the chosen solvent. Cool the mixture to 0-5 °C with constant stirring.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the mixture, maintaining the temperature below 10 °C.
-
Addition of NBS: Add N-bromosuccinimide portion-wise to the reaction mixture, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a pre-cooled aqueous solution of sodium thiosulfate and sodium bicarbonate. Ensure the temperature is maintained below 20 °C during the quench.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with aqueous sodium bicarbonate, followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford this compound as a solid.
Protocol 2: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine from 2-Amino-5-methylpyridine (Alternative Starting Material Synthesis)
This protocol outlines a potential route for the in-house synthesis of the starting material for very large-scale production, based on general azaindole synthesis strategies.
Materials:
-
2-Amino-5-methylpyridine
-
Chloroacetaldehyde dimethyl acetal
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene
-
Aqueous Sodium Hydroxide solution
Procedure:
-
Condensation: In a suitable reactor, combine 2-amino-5-methylpyridine and chloroacetaldehyde dimethyl acetal in a solvent such as toluene. Heat the mixture to reflux and monitor the reaction until completion.
-
Cyclization: Cool the reaction mixture and remove the solvent under reduced pressure. Add polyphosphoric acid or Eaton's reagent to the residue and heat the mixture to promote cyclization.
-
Work-up: After the cyclization is complete, cool the reaction mixture and carefully quench by pouring it onto ice. Neutralize the mixture with a concentrated aqueous sodium hydroxide solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate. The crude 6-methyl-1H-pyrrolo[2,3-b]pyridine can be purified by column chromatography or recrystallization.
Visualizations
Synthetic Workflow Diagram
References
Application Notes and Protocols for the Purification of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical synthesis. The following sections outline common purification techniques, including silica gel column chromatography and recrystallization, to achieve high purity of the target compound.
Introduction
This compound, also known as 3-bromo-6-methyl-7-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry. Its purification is a critical step to ensure the integrity and reliability of subsequent synthetic transformations and biological assays. The choice of purification method depends on the nature and quantity of impurities present in the crude material. The protocols detailed below are based on established methods for the purification of structurally related N-heterocyclic compounds.
Potential Impurities
The synthesis of 7-azaindole derivatives can result in various impurities. Understanding these potential byproducts is crucial for developing an effective purification strategy. Common impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, these could be precursors to the pyrrolo[2,3-b]pyridine core.
-
Isomers: Regioisomers formed during the bromination step.
-
Over-brominated or under-brominated species: Di-brominated or non-brominated pyrrolo[2,3-b]pyridine derivatives.
-
Byproducts from side reactions: These can arise from dimerization of starting materials or intermediates.
-
Residual solvents and reagents: Solvents and reagents carried over from the synthesis and workup steps.
Purification by Silica Gel Column Chromatography
Silica gel column chromatography is a widely used technique for the purification of organic compounds based on their polarity. For a basic compound like this compound, the addition of a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation by neutralizing the acidic sites on the silica gel.
Experimental Protocol: Flash Column Chromatography
-
Preparation of the Silica Gel Column:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude compound by weight for difficult separations).
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Begin elution with a non-polar solvent system and gradually increase the polarity (gradient elution). A common starting point is a mixture of hexane and ethyl acetate.
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation: Representative Solvent Systems
Disclaimer: The following data is illustrative and based on general principles for the purification of similar heterocyclic compounds. Optimal conditions should be determined experimentally.
| Solvent System (v/v) | Gradient | Typical Purity | Expected Yield | Notes |
| Ethyl Acetate / Hexane | 10% to 50% EtOAc | > 98% | 70-90% | A standard system for compounds of moderate polarity. |
| Dichloromethane / Methanol | 1% to 10% MeOH | > 98% | 75-95% | Effective for more polar compounds and impurities. |
| Ethyl Acetate / Hexane + 0.5% Triethylamine | 10% to 50% EtOAc | > 99% | 70-90% | The addition of triethylamine can prevent peak tailing for basic compounds. |
Visualization: Column Chromatography Workflow
Application Notes and Protocols for the Analytical Characterization of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine and Its Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine and its related synthetic products. The protocols outlined below are essential for confirming the identity, purity, and structure of this important heterocyclic scaffold, which is a key building block in the development of novel therapeutic agents.
Introduction
This compound, a derivative of 7-azaindole, serves as a crucial intermediate in medicinal chemistry. Its functionalized derivatives are explored for a wide range of therapeutic applications. Rigorous analytical characterization is paramount to ensure the quality and consistency of synthesized compounds, which underpins reliable structure-activity relationship (SAR) studies and preclinical development. This document details the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Analytical Workflow for Characterization
A systematic analytical workflow is crucial for the unambiguous characterization of this compound and its derivatives. The process begins with chromatographic separation and purity assessment, followed by mass determination and detailed structural elucidation.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from the analytical characterization of a synthesized batch of this compound.
| Parameter | Method | Result | Specification |
| Purity | HPLC (UV, 254 nm) | 98.7% | ≥ 98.0% |
| Molecular Weight | LC-MS (ESI+) | m/z 211.0, 213.0 | m/z 211.0, 213.0 (M+H)⁺ |
| Exact Mass | HRMS (ESI-TOF) | 210.9845 | 210.9847 (Calculated for C₈H₈BrN₂) |
| ¹H NMR | 400 MHz, DMSO-d₆ | Conforms to structure | Conforms to reference |
| ¹³C NMR | 100 MHz, DMSO-d₆ | Conforms to structure | Conforms to reference |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are designed to be adapted by researchers based on the specific instrumentation available.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate the main product from starting materials, by-products, and other impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the product in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Data Analysis: Integrate the peak areas to determine the relative purity. The peak area of the main product should be expressed as a percentage of the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
This protocol confirms the molecular weight of the target compound.
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source.
-
The same HPLC method as described in section 4.1 can be used.
Procedure:
-
Perform the HPLC separation as detailed in the purity assessment protocol.
-
Divert the column eluent to the ESI-MS detector.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 50-500
-
-
Data Analysis: Identify the mass-to-charge ratio (m/z) of the major peak. For this compound, expect to see a characteristic isotopic pattern for bromine with peaks at approximately m/z 211 and 213, corresponding to [M+H]⁺ for the ⁷⁹Br and ⁸¹Br isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of the molecule.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
4.3.1 ¹H NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
Acquisition Parameters (400 MHz):
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS.
-
Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to assign the protons to the molecular structure.
4.3.2 ¹³C NMR Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition Parameters (100 MHz):
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction.
-
Data Analysis: Identify the chemical shifts of the carbon signals to confirm the carbon skeleton of the molecule.
Structure Elucidation Pathway
The combination of spectroscopic data provides a clear path to confirming the chemical structure.
By following these detailed analytical protocols and workflows, researchers can confidently characterize this compound and its derivatives, ensuring the quality and integrity of their chemical entities for further research and development.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling yield with 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction resulting in a low or no yield of the desired product?
Answer:
Low yields in Suzuki couplings involving nitrogen-containing heterocycles like 7-azaindole derivatives are a frequent challenge. Several factors can contribute to this issue:
-
Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen of the 7-azaindole core can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.
-
Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid, debromination of the starting material, and homocoupling of the boronic acid can consume reagents and reduce the yield of the desired product.
-
Poor Reagent Quality: Degradation of the boronic acid or impurities in the solvent or other reagents can negatively impact the reaction.
-
Inadequate Inert Atmosphere: The presence of oxygen can lead to oxidative degradation of the catalyst and promote homocoupling.
Question 2: I am observing significant debromination of my this compound starting material. How can I prevent this?
Answer:
Debromination is a common side reaction that leads to the formation of 6-methyl-1H-pyrrolo[2,3-b]pyridine. To minimize this:
-
Choice of Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired cross-coupling pathway over the debromination pathway.
-
Base Selection: The choice of base can influence the extent of debromination. It is advisable to screen different bases; sometimes a weaker base may be preferable.
-
Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of debromination.
Question 3: My main byproduct is the homocoupling of the boronic acid. What are the strategies to avoid this?
Answer:
Homocoupling of the boronic acid to form a biaryl byproduct is typically caused by the presence of oxygen. To mitigate this:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the experiment.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
Question 4: The reaction is sluggish and does not go to completion, leaving unreacted starting material. What adjustments can I make?
Answer:
Incomplete conversion can be addressed by several means:
-
Increase Temperature: Cautiously increasing the reaction temperature can improve the reaction rate. Microwave heating can also be an effective way to achieve higher temperatures and shorter reaction times.
-
More Active Catalyst System: Switch to a more active catalyst system. For challenging couplings with heteroaryl halides, palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often more effective.
-
Base Strength: The base may not be strong enough to effectively promote the transmetalation step. Consider screening stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1]
-
Solvent System: The solubility of all components is crucial. A mixture of a polar aprotic solvent like dioxane or THF with water is often effective. For poorly soluble substrates, a solvent screen may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
A1: A good starting point, based on successful couplings of similar 7-azaindole scaffolds, would be:
-
Catalyst: Pd₂(dba)₃ (2.5-5 mol%) with SPhos (5-10 mol%) as the ligand.[1]
-
Base: Cs₂CO₃ (2 equivalents).[1]
-
Solvent: A mixture of toluene and ethanol (1:1) or dioxane and water (4:1).[1]
-
Temperature: 60-110 °C. It is crucial to perform the reaction under an inert atmosphere.
Q2: Which is a better coupling partner: a boronic acid or a boronic ester (e.g., pinacol ester)?
A2: Boronic acids are generally more reactive. However, they can be prone to protodeboronation, especially under harsh basic conditions or at elevated temperatures. Boronic esters are more stable and less susceptible to this side reaction, which can be advantageous for sluggish couplings that require longer reaction times or higher temperatures. If protodeboronation is a suspected issue, switching to the corresponding pinacol ester is a recommended strategy.
Q3: Can I perform the reaction without protecting the N-H group of the pyrrole ring?
A3: Yes, successful Suzuki couplings have been reported on unprotected N-H azaindoles.[2] However, the acidic N-H can potentially interact with the base and the catalyst. If catalyst inhibition or side reactions involving the N-H are suspected, protection with a suitable group (e.g., PMB, SEM) might be beneficial.
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture at regular intervals.
Data Presentation
Table 1: Optimization of Reaction Conditions for C3-Arylation of a 7-Azaindole Precursor [1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 85 |
| 2 | Pd(OAc)₂ (10) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 65 |
| 3 | PdCl₂(dppf) (10) | - | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 42 |
| 4 | Pd₂(dba)₃ (5) | SPhos (5) | K₃PO₄ (2) | Toluene/Ethanol (1:1) | 60 | 78 |
| 5 | Pd₂(dba)₃ (5) | SPhos (5) | K₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 55 |
Reactions were performed with 3-iodo-6-chloro-7-azaindole and phenylboronic acid.
Table 2: Substrate Scope for C3-Arylation of a 7-Azaindole Precursor with Various Boronic Acids [1]
| Entry | Aryl Boronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methylphenylboronic acid | 89 |
| 3 | 3-Methylphenylboronic acid | 93 |
| 4 | 4-Methoxyphenylboronic acid | 93 |
| 5 | 4-Fluorophenylboronic acid | 79 |
| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 67 |
| 7 | 1-Naphthylboronic acid | 92 |
| 8 | Benzo[d][3][4]dioxol-5-ylboronic acid | 76 |
Reaction conditions: 3-iodo-6-chloro-7-azaindole (1 equiv), aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), Cs₂CO₃ (2 equiv), in Toluene/Ethanol (1:1) at 60 °C.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5-5 mol%)
-
Phosphine ligand (e.g., SPhos, 5-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Ethanol 1:1, or Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
Technical Support Center: Synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions and challenges encountered during the synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Problem: Low Yield of the Desired 3-Bromo Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. - Gradually increase the reaction temperature while monitoring for product degradation. - Consider a more reactive brominating agent, such as bromine, if using a milder one like N-bromosuccinimide (NBS). However, be aware that this may increase the formation of side products. |
| Formation of Multiple Products | - Carefully control the stoichiometry of the brominating agent. Use of a slight excess (1.05-1.1 equivalents) is common, but a large excess should be avoided to prevent over-bromination. - Maintain a consistent and optimal reaction temperature. Electrophilic aromatic bromination is typically performed at low to ambient temperatures.[1] |
| Product Degradation | - The 7-azaindole core can be sensitive to strongly acidic or basic conditions. Ensure the work-up procedure is as mild as possible. - Analyze the crude reaction mixture to determine if the product is forming and then degrading during purification. |
Problem: Presence of a Major, Less Polar Impurity in TLC/LC-MS
| Possible Cause | Suggested Solution |
| Di-brominated Product | - This is a common side reaction in the bromination of activated aromatic systems. The second bromine atom can add to other positions on the pyrrolo[2,3-b]pyridine ring. - Reduce the stoichiometry of the brominating agent to 1.0 equivalent or slightly less. - Perform the reaction at a lower temperature to increase selectivity. - Consider using a less reactive brominating agent. |
Problem: Presence of an Impurity with a Mass of M+78/80 relative to the Product
| Possible Cause | Suggested Solution |
| Side-Chain Bromination | - Free radical bromination of the methyl group can occur, especially if the reaction is initiated by light or radical initiators, or conducted at high temperatures in non-polar solvents.[1][2] This leads to the formation of 3-bromo-6-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine. - To favor electrophilic aromatic substitution, conduct the reaction in the dark and in a polar aprotic solvent. Avoid radical initiators like AIBN or benzoyl peroxide.[1] |
Problem: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Side Products | - If impurities have similar polarities to the desired product, standard column chromatography may be challenging. - Consider alternative purification techniques such as preparative HPLC or crystallization. - Modifying the protecting group on the pyrrole nitrogen (if any) can alter the polarity and may aid in separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing this compound?
A1: The most common side reactions are over-bromination, leading to di-bromo derivatives, and free-radical bromination of the methyl group at the 6-position. The prevalence of each depends on the reaction conditions. Electrophilic conditions tend to favor over-bromination on the ring, while conditions that promote free radicals (heat, light, radical initiators) can lead to bromination of the methyl group.[1][2]
Q2: How can I minimize the formation of di-brominated byproducts?
A2: To minimize di-bromination, you should:
-
Carefully control the stoichiometry of your brominating agent, aiming for a 1:1 molar ratio with your starting material.
-
Perform the reaction at a low temperature to enhance the selectivity for mono-bromination.
-
Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
Q3: My NMR analysis shows a loss of the methyl singlet and the appearance of a new signal. What could this be?
A3: This is indicative of a reaction at the methyl group, likely free-radical bromination, which would convert the -CH₃ group into a -CH₂Br group. The singlet of the methyl protons would be replaced by a new singlet for the methylene protons, typically shifted downfield.
Q4: Is it possible for bromination to occur on the pyridine ring?
A4: While electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine system predominantly occurs at the 3-position of the electron-rich pyrrole ring, substitution on the pyridine ring is less favorable.[3] However, under forcing conditions or with highly activating substituents, trace amounts of pyridine-ring brominated isomers might be formed.
Hypothetical Product Distribution Data
The following table provides a hypothetical overview of how reaction conditions can influence the product distribution in the bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine. Note: This data is for illustrative purposes and not based on reported experimental results.
| Brominating Agent (Equivalents) | Solvent | Temperature | Initiator | Desired Product (%) | Di-bromo Product (%) | Side-Chain Brominated Product (%) |
| NBS (1.1) | THF | 0 °C | None | 85 | 10 | <5 |
| NBS (1.5) | THF | 25 °C | None | 60 | 35 | <5 |
| NBS (1.1) | CCl₄ | 80 °C | AIBN | 15 | 5 | 80 |
| Br₂ (1.1) | CH₂Cl₂ | 0 °C | None | 70 | 25 | <5 |
Experimental Protocols
The following is a representative protocol for the bromination of a 7-azaindole derivative, adapted for the synthesis of this compound.
Synthesis of this compound
Materials:
-
6-methyl-1H-pyrrolo[2,3-b]pyridine
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Notes:
-
Protecting the reaction from light is crucial to minimize free-radical side reactions.
-
Slow addition of NBS at low temperature is key to controlling the reaction and minimizing over-bromination.
-
The progress of the reaction should be carefully monitored to avoid prolonged reaction times which might lead to side product formation.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Reaction Pathways for Product and Side Products
Caption: Reaction pathways to the desired product and major side products.
References
Technical Support Center: Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical and materials science research.
Troubleshooting Guides
This section addresses common issues observed during the electrophilic bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine, offering potential causes and solutions.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Insufficiently Activated Brominating Agent | For agents like N-Bromosuccinimide (NBS), ensure it is fresh and has been stored properly in a cool, dark, and dry place. Impure or decomposed NBS may be less reactive. Consider recrystallizing NBS from water if its purity is questionable. |
| Inadequate Reaction Temperature | While the reaction is often initiated at 0°C to control exothermicity, it may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature profile. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Acetonitrile and dichloromethane are commonly used for NBS brominations. Ensure the solvent is anhydrous, as water can react with the brominating agent. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of the brominating agent to the substrate is used. A slight excess (1.05-1.1 equivalents) of the brominating agent is often employed to drive the reaction to completion. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Recommended Solution |
| Reaction Conditions Favoring Multiple Isomers | The pyrrolo[2,3-b]pyridine ring system is electron-rich, and while electrophilic substitution is generally favored at the 3-position, other positions can also react.[1] The activating methyl group at the 6-position can also influence regioselectivity. To favor C3-bromination, use a less reactive brominating agent or milder reaction conditions (e.g., lower temperature). |
| Over-Bromination (Polysubstitution) | The high reactivity of the substrate can lead to the formation of di- or even tri-brominated products. To minimize this, add the brominating agent slowly and portion-wise to the reaction mixture at a low temperature (e.g., 0°C) to maintain a low concentration of the electrophile. Using a 1:1 stoichiometry of the substrate to the brominating agent is crucial. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Product and Byproducts | The desired 3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine may have a similar polarity to the starting material and dibrominated byproducts, making separation by column chromatography challenging. |
| - Optimize Chromatography: Use a shallow solvent gradient during column chromatography. Test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. | |
| - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. | |
| Presence of Succinimide | When using NBS, the succinimide byproduct can sometimes complicate purification. |
| - Aqueous Workup: After the reaction, quenching with water and washing the organic layer with a saturated sodium bicarbonate solution, followed by water and brine, can help remove most of the succinimide. | |
| - Solvent Choice: Performing the reaction in a solvent like chloroform can cause the succinimide to precipitate, allowing for its removal by filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine?
A1: Electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system predominantly occurs at the 3-position.[1] Therefore, the expected major product is This compound .
Q2: Which brominating agent is most suitable for this reaction?
A2: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the regioselective bromination of electron-rich heterocycles like 7-azaindoles. It is generally milder and easier to handle than liquid bromine.
Q3: How can I control the formation of the dibrominated product?
A3: To control dibromination, you should:
-
Use a controlled stoichiometry, typically not exceeding 1.1 equivalents of the brominating agent.
-
Add the brominating agent slowly and in portions to the reaction mixture.
-
Maintain a low reaction temperature, starting at 0°C, and only warming if necessary after monitoring the reaction progress.
Q4: What is a typical workup procedure for an NBS bromination?
A4: A general workup procedure involves:
-
Quenching the reaction mixture with water or a saturated aqueous solution of sodium thiosulfate to destroy any remaining brominating agent.
-
Extracting the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Washing the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts.
-
Washing with water and then brine.
-
Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Filtering and concentrating the solvent under reduced pressure.
Q5: What analytical techniques are used to confirm the structure of the product?
A5: The structure of the brominated product is typically confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the structure and confirm the position of the bromine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the product.
Experimental Protocols and Data
General Protocol for C3-Bromination using NBS
Anticipated Spectroscopic Data
The following table summarizes the expected 1H and 13C NMR chemical shifts for the starting material and the desired product, based on data for similar compounds. Actual values may vary depending on the solvent and instrument.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 6-methyl-1H-pyrrolo[2,3-b]pyridine | H2: ~6.5, H3: ~7.2, H4: ~7.0, H5: ~7.8, CH3: ~2.4, NH: broad | C2, C3, C4, C5, C6, C7a, C3a, CH3 |
| This compound | H2: ~7.4, H4: ~7.1, H5: ~7.9, CH3: ~2.4, NH: broad | C2, C3 (low field shift), C4, C5, C6, C7a, C3a, CH3 |
Note: Specific peak assignments and coupling constants would require experimental data.
Logical Troubleshooting Flowchart
This flowchart provides a systematic approach to troubleshooting common issues during the bromination reaction.
References
Technical Support Center: Purification of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine from reaction byproducts. The information is tailored for professionals in chemical research and drug development.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Poor Separation of Product and Starting Material (6-methyl-1H-pyrrolo[2,3-b]pyridine) by Column Chromatography
-
Symptom: TLC analysis of column fractions shows co-elution of the desired product and the unreacted starting material.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System Polarity | The polarity of the eluent may be too high, causing both compounds to move too quickly up the column. Decrease the polarity of the mobile phase. For a common hexane/ethyl acetate system, increase the proportion of hexane. |
| Insufficient Column Length or Diameter | A short or narrow column may not provide adequate resolution. Use a longer column or a wider one to increase the surface area of the stationary phase, allowing for better separation. |
| Overloading the Column | Applying too much crude material to the column can lead to broad bands and poor separation. As a general guideline, use a silica gel to crude sample weight ratio of 50:1 to 100:1. |
| Dry Loading vs. Wet Loading | If the crude material is not fully soluble in the initial mobile phase, consider dry loading. Pre-adsorb the crude material onto a small amount of silica gel and then load the dry powder onto the top of the column. |
Problem 2: Presence of Di-brominated Byproduct
-
Symptom: Mass spectrometry or NMR analysis of the purified product indicates the presence of a di-brominated species.
-
Possible Causes & Solutions:
| Cause | Solution |
| Over-bromination during Synthesis | The reaction conditions may have been too harsh, leading to the formation of di-brominated byproducts. In future syntheses, consider reducing the amount of brominating agent or lowering the reaction temperature. |
| Similar Polarity to Monobrominated Product | The di-brominated product may have a similar polarity to the desired monobrominated product, making separation by standard column chromatography challenging. |
| Ineffective Purification Method | A single purification method may not be sufficient. Consider a sequential purification approach, such as column chromatography followed by recrystallization. |
Problem 3: Oily Product After Column Chromatography
-
Symptom: The product obtained after evaporation of the solvent from column fractions is an oil instead of the expected solid.
-
Possible Causes & Solutions:
| Cause | Solution |
| Residual Solvent | High-boiling point solvents from the chromatography or the reaction itself may be present. Dry the product under high vacuum for an extended period. |
| Presence of Impurities | Impurities can sometimes prevent a compound from crystallizing. Re-purify the material using a different solvent system for chromatography or attempt recrystallization. |
| Product is Naturally an Oil at Room Temperature | While this compound is typically a solid, some closely related derivatives may be oils. Confirm the expected physical state from literature sources if available. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most common byproducts are typically the unreacted starting material, 6-methyl-1H-pyrrolo[2,3-b]pyridine, and potentially di-brominated products. The bromination of the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold is known to occur predominantly at the 3-position, making the desired product the major isomer.[1]
Q2: What is a recommended starting solvent system for flash column chromatography?
A good starting point for flash chromatography on silica gel is a mixture of hexane and ethyl acetate. You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1) to elute the desired product.[2][3] For more polar compounds, a dichloromethane/methanol system can be effective.[3]
Q3: How can I determine the appropriate solvent system for column chromatography?
Thin-layer chromatography (TLC) is an essential tool for determining the optimal solvent system. The ideal eluent will give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, with good separation from impurities.[2]
Q4: What is a suitable recrystallization solvent for this compound?
Q5: My purified product still shows impurities by NMR. What are my options?
If NMR analysis indicates the presence of persistent impurities, consider the following steps:
-
Re-chromatograph: Use a shallower gradient or a different solvent system to improve separation.
-
Recrystallize: Attempt recrystallization from a different solvent system.
-
Preparative TLC or HPLC: For small quantities of valuable material, preparative thin-layer chromatography or high-performance liquid chromatography can provide high purity.
-
Chemical Quenching: If the impurity is a reactive species (e.g., a boronic acid from a preceding Suzuki coupling), a specific chemical wash or quench might be effective.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-50% ethyl acetate in hexane) based on TLC analysis of the eluting fractions.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Typical Solvent Systems for Flash Chromatography of Azaindole Derivatives
| Compound Type | Stationary Phase | Mobile Phase | Elution Mode |
| Non-polar to moderately polar azaindoles | Silica Gel | Hexane/Ethyl Acetate | Gradient |
| Polar azaindoles | Silica Gel | Dichloromethane/Methanol | Gradient |
| Basic azaindoles (potential for tailing) | Silica Gel | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | Isocratic or Gradient |
This table provides general guidance. Optimal conditions should be determined empirically for each specific purification.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A decision-making flowchart for troubleshooting the purification process.
References
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in Reactions with 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during palladium-catalyzed cross-coupling reactions involving 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block.
I. Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common problems observed during Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
Possible Cause: Catalyst deactivation is a primary suspect for low or stalled conversions. The lone pair of electrons on the pyridine nitrogen of the 7-azaindole core can coordinate to the palladium center, leading to catalyst inhibition or poisoning.[1] Other potential causes include suboptimal reaction conditions or poor reagent quality.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no reaction conversion.
Detailed Methodologies:
-
Catalyst and Ligand Screening: The choice of ligand is critical in mitigating catalyst poisoning by N-heterocycles. Bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle.[1]
-
Protocol: Set up a parallel screen of reactions using different phosphine ligands (e.g., XPhos, SPhos, RuPhos) and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). Monitor the reaction progress by TLC or LC-MS to identify the most effective combination.
-
-
Base Selection: The strength and nature of the base can significantly influence the reaction outcome.[2]
-
Protocol: Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered to maximize its reactivity.
-
-
Reagent Quality Control: Impurities in starting materials or solvents can act as catalyst poisons.
-
Protocol: Ensure this compound and the coupling partner are of high purity. Use anhydrous, degassed solvents to prevent catalyst oxidation and unwanted side reactions.
-
Issue 2: Formation of Palladium Black
Possible Cause: The appearance of a black precipitate is indicative of palladium agglomeration, forming inactive palladium(0) nanoparticles. This can be caused by insufficient ligand stabilization, high reaction temperatures, or impurities.[3]
Troubleshooting Steps:
-
Increase Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can help maintain the stability of the active palladium complex.
-
Employ More Robust Ligands: Sterically hindered biaryl phosphine ligands (e.g., Buchwald-type ligands) are often more effective at preventing palladium agglomeration.
-
Moderate Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Evaluate a range of temperatures to find an optimal balance.
-
Ensure Reagent Purity: As with low conversion, impurities can promote the formation of palladium black.
Issue 3: Significant Side Product Formation (e.g., Homocoupling, Debromination)
Possible Cause: Side reactions such as the homocoupling of the boronic acid or debromination of the starting material can become prevalent if the desired cross-coupling pathway is slow.[3]
Troubleshooting Strategies:
-
Optimize Stoichiometry: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often used to favor the cross-coupling reaction.
-
Modify Catalyst System: Bidentate ligands like dppf can sometimes suppress homocoupling compared to monodentate ligands.
-
Control Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to increased side product formation. Monitor the reaction closely and quench it upon completion.
II. Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound prone to catalyst deactivation?
A1: The primary reason is the presence of the pyridine nitrogen atom within the 7-azaindole core. The lone pair of electrons on this nitrogen can coordinate strongly to the palladium catalyst, effectively acting as a ligand and blocking the active sites required for the catalytic cycle. This is a common challenge with nitrogen-rich heterocycles.[1]
Q2: What are the first signs of catalyst deactivation in my reaction?
A2: Signs of catalyst deactivation include:
-
A significant decrease in the reaction rate compared to similar reactions.
-
The reaction stalling before completion, leaving unreacted starting materials.
-
A noticeable color change in the reaction mixture, such as the formation of a black precipitate (palladium black).[3]
-
An increase in the formation of side products like debrominated starting material or homocoupled products.
Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for reactions with this substrate?
A3: While Pd(PPh₃)₄ can be effective in some cases, it is often not the optimal choice for challenging substrates like this compound. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ generally provide better results by mitigating catalyst poisoning and promoting the key steps of the catalytic cycle.[1]
Q4: Is it necessary to protect the pyrrole N-H during the coupling reaction?
A4: While not always mandatory, N-H protection of the pyrrole ring can sometimes improve reaction outcomes, particularly in Buchwald-Hartwig aminations. The acidic N-H can interfere with the basic conditions of the reaction. However, some modern catalyst systems are tolerant of unprotected N-H groups. If you are experiencing persistent issues, considering a protecting group strategy (e.g., SEM, Boc) may be beneficial.
III. Data Presentation
The following tables summarize the impact of various reaction parameters on the outcome of cross-coupling reactions with 7-azaindole derivatives, providing a basis for optimization.
Table 1: Ligand Effects on Suzuki-Miyaura Coupling of Bromopyridines
| Ligand | General Characteristics | Expected Outcome with this compound |
| PPh₃ | Less bulky, less electron-rich | Moderate to low yields, potential for catalyst deactivation. |
| SPhos | Bulky, electron-rich biaryl phosphine | Generally improved yields and faster reaction rates. |
| XPhos | Very bulky, electron-rich biaryl phosphine | Often provides high yields, especially with challenging substrates. |
| RuPhos | Bulky, electron-rich biaryl phosphine | Another excellent option for difficult couplings. |
| dppf | Bidentate ferrocenyl phosphine | Can be effective and may reduce homocoupling. |
Table 2: Base Selection in Palladium-Catalyzed Cross-Coupling Reactions
| Base | Strength | Common Applications & Considerations |
| K₂CO₃ | Moderate | Often used in Suzuki couplings, but may be less effective for challenging substrates. |
| K₃PO₄ | Strong | A common and often effective base for both Suzuki and Buchwald-Hartwig reactions. |
| Cs₂CO₃ | Strong | Highly effective base, often used to improve yields in difficult couplings. |
| NaOtBu | Very Strong | Primarily used in Buchwald-Hartwig aminations; can be too harsh for some substrates. |
IV. Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and temperature may be necessary.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a finely ground base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) and add them to the Schlenk tube.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) to the tube.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1-1.2 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.
V. Visualizations
Caption: Simplified catalytic cycle and a key deactivation pathway.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
improving the regioselectivity of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on improving the regioselectivity of the synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The primary challenge is achieving high regioselectivity during the electrophilic bromination of the 6-methyl-1H-pyrrolo[2,3-b]pyridine (6-methyl-7-azaindole) starting material. The pyrrole ring is electron-rich and reactive towards electrophiles, but substitution can potentially occur at multiple positions. The desired product is the C3-bromo isomer, which is the kinetically favored product in the electrophilic substitution of 1H-pyrrolo[2,3-b]pyridines.[1] However, improper reaction conditions can lead to the formation of isomeric byproducts or di-brominated species.
Q2: What are the most common brominating agents for this synthesis?
N-Bromosuccinimide (NBS) is the most widely used reagent for this transformation.[2] It is a convenient and solid source of electrophilic bromine that is generally more selective than liquid bromine (Br₂). The choice of solvent and temperature is critical when using NBS to favor electrophilic aromatic substitution over other potential pathways like radical bromination.
Q3: How does the 6-methyl group influence the bromination reaction?
The 6-methyl group is on the pyridine ring and has a minimal electronic effect on the reactivity of the pyrrole ring. However, it presents a potential site for a side reaction: benzylic bromination. Under radical conditions (e.g., using AIBN as an initiator or refluxing in CCl₄), NBS can brominate the methyl group.[3] Therefore, conditions must be controlled to favor the desired electrophilic aromatic substitution on the pyrrole ring.
Q4: Can protecting groups be used to improve regioselectivity?
Yes, N-protection of the pyrrole nitrogen is a highly effective strategy to enhance C3-regioselectivity. Protecting groups like tosyl (Ts), benzenesulfonyl (Bs), or tert-butoxycarbonyl (Boc) can prevent N-bromination and sterically hinder substitution at the C2 position, thus directing the electrophile almost exclusively to the C3 position.[4][5] The choice of protecting group depends on its stability to the bromination conditions and the ease of its subsequent removal.
Q5: What are the typical isomeric byproducts?
The most common byproduct is the 2-bromo isomer. Depending on the reaction conditions, small amounts of di-brominated products (e.g., 2,3-dibromo) may also be formed, especially if an excess of the brominating agent is used. If radical conditions are inadvertently employed, 3-bromo-6-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine could also be a potential impurity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 3-bromo product. | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Non-optimal reaction temperature. | 1. Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. If stalled, consider adding a small additional portion of the brominating agent. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize degradation. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). 3. Optimize the temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. |
| Formation of significant amounts of 2-bromo isomer. | 1. Reaction conditions are not sufficiently selective. 2. Steric hindrance at the C3 position. | 1. Use a less reactive brominating agent or change the solvent. Polar aprotic solvents like DMF or THF often favor C3 substitution. 2. Implement an N-protecting group strategy (e.g., Boc or Ts) to sterically block the C2 position and direct bromination to C3. |
| Presence of di-brominated byproducts. | 1. Excess of brominating agent used. 2. Reaction run for too long after completion. | 1. Use a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the brominating agent. Add the agent portion-wise and monitor the reaction progress closely by TLC. 2. Quench the reaction as soon as the starting material is consumed. |
| Bromination of the 6-methyl group is observed. | The reaction is proceeding via a radical pathway instead of an electrophilic pathway. | 1. Avoid radical initiators (like AIBN or benzoyl peroxide) and high temperatures with non-polar solvents (like CCl₄).[3] 2. Perform the reaction in the dark to prevent light-induced radical formation. 3. Use polar solvents like DMF or THF which favor ionic, electrophilic pathways. |
| Difficulty in purifying the 3-bromo isomer from byproducts. | Isomers have similar polarities. | 1. Use a high-resolution silica gel column chromatography system. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is often effective. 2. If separation is still difficult, consider recrystallization from a suitable solvent system. 3. Derivatization of the mixture (e.g., N-protection) may alter the polarities enough to allow for easier separation, followed by deprotection. |
Data Summary
The following tables summarize typical conditions and the impact of protecting groups on the regioselectivity of bromination for the 7-azaindole core. These can be used as a starting point for optimizing the synthesis of the 6-methyl derivative.
Table 1: Comparison of Bromination Conditions for the 7-Azaindole Core
| Brominating Agent | Solvent | Temperature (°C) | Typical Regioselectivity (C3 vs. others) | Typical Yield (%) | Notes |
| NBS (1.1 eq) | DMF | 0 to RT | High (>95:5) | 85-95 | Generally the preferred method for high C3 selectivity. |
| NBS (1.1 eq) | THF | 0 to RT | Good (>90:10) | 80-90 | Another good option, can be easier to remove post-reaction. |
| NBS (1.1 eq) | CH₂Cl₂ | 0 to RT | Moderate (can vary) | 70-85 | Lower polarity may lead to reduced selectivity. |
| Br₂ (1.1 eq) | Acetic Acid | RT | Good | 80-90 | More hazardous to handle than NBS; can lead to over-bromination. |
| NBS (1.1 eq) | CCl₄ / AIBN | Reflux | Poor (Benzylic) | Variable | Not recommended . These conditions favor radical bromination of the methyl group.[3] |
Table 2: Effect of N-Protecting Groups on C3-Bromination with NBS
| Protecting Group | Installation Reagent | Deprotection Condition | C3-Selectivity | Advantage | Disadvantage |
| Tosyl (Ts) | TsCl, Base (e.g., NaH) | Strong Base (e.g., NaOH) or Reducing agents | Excellent | Robust, stable to many conditions. | Harsh deprotection conditions. |
| Boc | Boc₂O, DMAP | Acid (e.g., TFA) or Heat | Excellent | Easily removed under mild acidic conditions.[5] | May not be stable to some subsequent reaction conditions. |
| Benzenesulfonyl (Bs) | BsCl, Base | Mg/MeOH | Excellent | Provides high selectivity. | Requires specific deprotection methods. |
Experimental Protocols
Protocol 1: Direct C3-Bromination using NBS in DMF
This protocol is optimized for high regioselectivity towards the 3-position without a protecting group.
-
Preparation: To a solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), cool the mixture to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure this compound.
Protocol 2: N-Boc Protected C3-Bromination
This protocol uses a tert-butoxycarbonyl (Boc) protecting group to ensure high regioselectivity.
-
Protection:
-
Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the mixture and purify by column chromatography to obtain N-Boc-6-methyl-1H-pyrrolo[2,3-b]pyridine.
-
-
Bromination:
-
Dissolve the N-Boc protected compound (1.0 eq) in THF or DMF and cool to 0 °C.
-
Add NBS (1.05 eq) portion-wise.
-
Stir at 0 °C to room temperature until the reaction is complete (monitor by TLC).
-
Perform an aqueous work-up as described in Protocol 1.
-
-
Deprotection:
-
Dissolve the purified N-Boc-3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract with DCM, dry the organic layer, and concentrate to yield the final product.
-
Visualizations
The following diagrams illustrate the key chemical transformations and logical workflows discussed.
Caption: Regioselectivity in the bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine.
Caption: General experimental workflow for the synthesis.
Caption: Logic diagram for troubleshooting common synthesis issues.
References
- 1. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine coupling reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues in palladium-catalyzed cross-coupling reactions involving 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. The advice is structured in a question-and-answer format to directly address common problems encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Question 1: Why am I consistently observing low to no product yield in my coupling reaction?
Answer: Low yields in coupling reactions with this compound can stem from several factors. The 7-azaindole scaffold is known to be challenging due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[1][2][3] Key areas to investigate include:
-
Catalyst Deactivation: The lone pair on the pyridine nitrogen can act as a ligand, poisoning the palladium catalyst.[1][2] Consider using specialized ligands that can shield the metal center or employing N-protection of the pyrrole nitrogen.[2][4]
-
Inadequate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical.[4][5][6] Optimization of these parameters is often necessary for challenging substrates.
-
Poor Substrate Quality: Ensure the purity of your starting materials, as impurities can interfere with the catalytic cycle.
-
Oxygen Contamination: Palladium-catalyzed reactions are sensitive to oxygen.[5] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[3][7]
Question 2: Should I protect the N-H group of the pyrrole ring?
Answer: N-protection of the 7-azaindole core can sometimes be beneficial, although not always strictly necessary. In some cases, N-alkylation has been shown to lead to higher yields.[2] However, efficient coupling methods for unprotected halo-7-azaindoles have also been developed.[8]
-
When to consider N-protection: If you are observing significant side reactions or catalyst deactivation, protecting the pyrrole nitrogen with a suitable group (e.g., Benzyl, SEM, or Boc) can prevent N-arylation and may improve solubility and yield.[4][9]
-
When to proceed without N-protection: Modern catalyst systems with bulky electron-rich ligands can often achieve high selectivity for C-Br activation over N-H functionalization, making protection unnecessary.[8]
Suzuki-Miyaura Coupling
Question 3: I am observing significant debromination of my starting material and/or homocoupling of my boronic acid in a Suzuki reaction. What can I do?
Answer: Debromination and homocoupling are common side reactions in Suzuki couplings.[10]
-
To minimize debromination: This side reaction can be promoted by certain bases and high temperatures. Consider screening different bases (K₃PO₄ is often a good choice for challenging couplings) and lowering the reaction temperature.[3] Using a more active catalyst system, such as one with a Buchwald ligand (e.g., XPhos, SPhos), can promote the desired cross-coupling over debromination.[10]
-
To minimize homocoupling: Homocoupling of the boronic acid is often caused by the presence of oxygen.[3] Ensure rigorous degassing of your solvents and reaction vessel.[5][11] Using a Pd(0) source or an efficient precatalyst can also reduce the amount of Pd(II) species that may promote homocoupling.[3]
Troubleshooting Suzuki-Miyaura Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Catalyst deactivation by pyridine nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] |
| Inappropriate base. | Screen bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. K₃PO₄ is often effective for heteroaryl bromides.[3] | |
| Protodeboronation of boronic acid. | Use an anhydrous solvent and consider switching to a boronic ester (e.g., pinacol ester) or a trifluoroborate salt. | |
| Debromination | High reaction temperature. | Lower the reaction temperature and monitor the reaction progress carefully. |
| Inefficient catalyst system. | Switch to a more active catalyst/ligand combination (e.g., a G2 or G3 precatalyst with a Buchwald ligand).[10] | |
| Homocoupling | Oxygen in the reaction mixture. | Ensure thorough degassing of all reagents and solvents.[3][5] |
| Inefficient reduction of Pd(II) precatalyst. | Use a Pd(0) source (e.g., Pd₂(dba)₃) or a highly efficient precatalyst.[3] |
General Suzuki-Miyaura Protocol for this compound
-
Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[3]
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene, or DMF).[12]
-
Inert Atmosphere: Seal the vessel and subject it to several cycles of vacuum and backfilling with argon or nitrogen.[3][7]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[13]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[14]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Buchwald-Hartwig Amination
Question 4: My Buchwald-Hartwig amination is giving low yields. How can I improve it?
Answer: The Buchwald-Hartwig amination of 7-azaindole derivatives can be challenging. Success is highly dependent on the combination of ligand, palladium precatalyst, and base.
-
Ligand Choice: Bulky, electron-rich biaryl phosphine ligands are generally required. Ligands like Xantphos, SPhos, and RuPhos have been shown to be effective for the amination of bromo-7-azaindoles.[4][8]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be substrate-dependent, so screening may be necessary.[6][15]
-
Palladium Source: Using advanced palladium precatalysts (e.g., G2 or G3 precatalysts) can improve reaction reliability and activity.[8]
Troubleshooting Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Ineffective ligand. | Screen bulky biaryl phosphine ligands such as Xantphos, XPhos, or RuPhos.[4][8] |
| Incorrect base. | Test strong bases like NaOtBu, LiOtBu, or Cs₂CO₃.[6] | |
| Catalyst inhibition. | Ensure anhydrous and anaerobic conditions. Consider N-protection if side reactions at the pyrrole nitrogen are suspected.[4] | |
| Side Reactions | Reaction with pyrrole N-H. | Use a catalyst system known for high selectivity (e.g., specific palladium precatalysts) or protect the N-H group.[8] |
| Hydrodehalogenation. | Lower the reaction temperature or screen different ligand/base combinations. |
General Buchwald-Hartwig Amination Protocol
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G2, 1-5 mol%), the ligand (if not using a precatalyst), the base (e.g., Cs₂CO₃, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).[4][8]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene).[4][7]
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (as monitored by TLC or LC-MS).[4]
-
Work-up: Cool the reaction, dilute with an appropriate organic solvent, and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Sonogashira Coupling
Question 5: What are the key parameters for a successful Sonogashira coupling with this compound?
Answer: The Sonogashira reaction couples terminal alkynes with aryl halides. For 7-azaindole substrates, key considerations include the catalyst system (both palladium and copper) and the base.
-
Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[1][16] Copper-free conditions have also been developed to avoid the homocoupling of alkynes (Glaser coupling).[17]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often acting as both the base and part of the solvent system.[1]
-
Solvent: Solvents like DMF or THF are commonly employed.[1]
Troubleshooting Sonogashira Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inefficient catalyst system. | Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands.[16][18] |
| Catalyst poisoning. | Consider using N-protected starting material.[2] | |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen with copper co-catalyst. | Ensure rigorous degassing. Switch to a copper-free Sonogashira protocol.[17] |
| No Reaction | Low reactivity of the aryl bromide. | Increase the reaction temperature or switch to a more active palladium catalyst. |
General Sonogashira Coupling Protocol
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., DMF).[1]
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) iodide (1-10 mol%), and the amine base (e.g., Et₃N, 2-3 equiv.).[1][16]
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC or LC-MS.[1]
-
Work-up: Once complete, filter the reaction mixture to remove salts, dilute with an organic solvent, and wash with water or ammonium chloride solution.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visual Troubleshooting Guides
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. thalesnano.com [thalesnano.com]
- 18. chem.libretexts.org [chem.libretexts.org]
minimizing homocoupling of boronic acids in reactions with 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Topic: Minimizing Homocoupling of Boronic Acids in Reactions with 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving this compound. The focus is on minimizing the formation of the undesired homocoupling byproduct of the boronic acid.
Troubleshooting Guide
Issue: Significant Formation of Homocoupled Byproduct
If you are observing a significant amount of the boronic acid dimer in your reaction, consult the following troubleshooting workflow and the detailed suggestions below.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in my Suzuki reaction with this compound?
A1: Homocoupling of boronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1] Rigorous exclusion of oxygen is crucial to suppress this pathway.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1][2] This can be a significant issue at the beginning of the reaction before the catalytic cycle for the desired cross-coupling is fully established.
Caption: Mechanisms of boronic acid homocoupling.
Q2: How can I effectively remove oxygen from my reaction?
A2: Rigorous degassing of solvents and the reaction vessel is the most critical step to minimize oxygen-mediated homocoupling.[3] Common techniques include:
-
Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 30 minutes) can displace dissolved oxygen.
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. Repeating this cycle three to five times is highly effective for complete oxygen removal.
Q3: How does the choice of palladium source and ligand affect homocoupling?
A3: The selection of the palladium source and ligand is critical.
-
Palladium Source: Using a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, is often preferred as it circumvents the initial homocoupling pathway that can occur during the in-situ reduction of Pd(II) catalysts.[4] If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II).[3]
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended for coupling with heteroaromatic halides.[2] These ligands can accelerate the desired oxidative addition and reductive elimination steps, making the cross-coupling reaction more favorable than homocoupling.[2][4]
Q4: What is the role of the base in minimizing homocoupling?
A4: The base is essential for the transmetalation step, but an improper choice can promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) as they are generally less likely to promote homocoupling. The optimal base is often substrate-dependent and may require screening.
Quantitative Data from Analogous Systems
While specific data for this compound is limited in the public domain, the following tables summarize findings from studies on structurally related N-heterocyclic compounds. This data can guide the optimization of your reaction conditions.
Table 1: Effect of Catalyst and Base on the Suzuki Coupling of Bromoindazoles
| Entry | Palladium Catalyst | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | DME | Moderate |
| 2 | PdCl₂(dppf) | K₂CO₃ | DME | High |
| 3 | Pd(OAc)₂/SPhos | K₃PO₄ | MeCN/H₂O | High |
Data adapted from studies on 5-bromoindazoles.
Table 2: Influence of Reaction Conditions on Homocoupling
| Parameter | Condition | Impact on Homocoupling | Rationale |
| Atmosphere | Reaction run under air | Increase | Oxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[3] |
| Rigorously degassed (N₂/Ar) | Decrease | Minimizes the concentration of dissolved oxygen.[3] | |
| Palladium Source | Pd(OAc)₂ | Potential Increase | Pd(II) can directly react with the boronic acid to form the homocoupled product.[2] |
| Pd(PPh₃)₄ (Pd(0)) | Decrease | Avoids the initial Pd(II)-mediated homocoupling pathway.[2] | |
| Ligand | PPh₃ | Moderate | |
| SPhos/XPhos | Decrease | Bulky, electron-rich ligands accelerate the desired cross-coupling over homocoupling.[2][4] | |
| Base | NaOH | Potential Increase | Strong bases can sometimes promote side reactions. |
| K₂CO₃ / K₃PO₄ | Decrease | Milder bases are often associated with lower levels of homocoupling. |
Experimental Protocols
The following are generalized protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure using a Pd(II) Precatalyst
-
Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and the chosen ligand (e.g., SPhos, 5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Using a Pd(0) Precatalyst
-
Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1) via a syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.
-
Workup and Purification: Follow steps 7 and 8 from Protocol 1.
References
effect of base and solvent on 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. The information provided is based on established methodologies for similar 7-azaindole scaffolds and aims to offer a starting point for experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?
A1: The bromine atom at the 3-position of the this compound scaffold makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of amines.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[1]
Q2: Is N-protection of the pyrrole nitrogen necessary before performing cross-coupling reactions?
A2: N-protection of the pyrrole nitrogen in this compound is a critical consideration that can significantly impact reaction outcomes. The acidic N-H proton can interfere with organometallic reagents and bases used in cross-coupling reactions, leading to side reactions and lower yields.
-
When to protect: For reactions employing strong bases (e.g., NaOtBu, LiHMDS) or highly reactive organometallic reagents, N-protection is often recommended to prevent deprotonation and potential N-arylation or other side reactions. A common protecting group for this scaffold is the tosyl (Ts) group.[2]
-
When protection might be omitted: In some cases, with weaker inorganic bases like K₂CO₃ or K₃PO₄, the reaction may proceed without N-protection. However, this often requires careful optimization of reaction conditions.
Q3: What are the key factors to consider when choosing a base for a cross-coupling reaction with this substrate?
A3: The choice of base is crucial and depends on the specific reaction and the coupling partners.
-
Suzuki-Miyaura Coupling: Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The choice can influence the reaction rate and the tolerance of functional groups on the coupling partners.
-
Buchwald-Hartwig Amination: Stronger bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For sensitive substrates, milder conditions might be explored.
-
Sonogashira Coupling: A combination of a copper(I) co-catalyst and an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is standard.
Q4: How does the choice of solvent affect the reactivity of this compound?
A4: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can influence the reaction kinetics and product distribution.
-
Aprotic Polar Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used for Suzuki and Buchwald-Hartwig reactions as they are generally good at dissolving the polar starting materials and organometallic intermediates.
-
Aromatic Hydrocarbons: Toluene is another common solvent, particularly for Buchwald-Hartwig aminations.
-
Solvent Mixtures: For Suzuki couplings, a mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed to facilitate the dissolution of the inorganic base.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Inactive catalyst | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using a pre-catalyst. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). | |
| Low reaction temperature | Increase the reaction temperature, potentially using a higher-boiling point solvent. | |
| N-H interference | Consider N-protection of the pyrrole nitrogen with a suitable protecting group (e.g., Tosyl). | |
| Debromination of starting material | Proto-deboronation of the boronic acid | Use anhydrous solvents and ensure all reagents are dry. Consider using a boronate ester instead of a boronic acid. |
| Reductive dehalogenation | Use a less reactive palladium catalyst/ligand system. Lower the reaction temperature. | |
| Formation of side products | Homocoupling of the boronic acid | Optimize the stoichiometry of the reactants. Add the boronic acid slowly to the reaction mixture. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired amine | Catalyst inhibition | The amine substrate or product might be coordinating to the palladium center. Use a more electron-rich and sterically hindered ligand. |
| N-arylation of the pyrrole nitrogen | Protect the pyrrole nitrogen before the coupling reaction. | |
| Base-sensitive functional groups on substrates | Use a milder base if possible, though this may require a more active catalyst system. | |
| Hydrodehalogenation of the starting material | β-hydride elimination from the palladium-amido complex | Use a ligand that promotes reductive elimination over β-hydride elimination. Lowering the reaction temperature might also help. |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of Glaser coupling byproduct (alkyne homocoupling) | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., Argon or Nitrogen). |
| Incorrect Cu(I)/Pd ratio | Optimize the ratio of the copper co-catalyst to the palladium catalyst. | |
| Low conversion | Inactive catalyst | Ensure the palladium and copper catalysts are of good quality. |
| Steric hindrance | For sterically demanding alkynes, a more active catalyst system or higher reaction temperatures may be necessary. |
Experimental Protocols
The following are generalized experimental protocols for common cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.
N-Tosylation of this compound[2]
-
To a solution of this compound (1.0 eq) in dichloromethane, add triethylamine (5.0 eq) and 4-(dimethylamino)pyridine (DMAP) (0.2 eq).
-
Add p-toluenesulfonyl chloride (TosCl) (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 15 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-bromo-6-methyl-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine.
General Procedure for Suzuki-Miyaura Coupling
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (or its N-protected derivative) (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromo-6-methyl-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (or its N-protected derivative) (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0 eq).
-
Add the terminal alkyne (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions for cross-coupling reactions on analogous 3-bromo-7-azaindole scaffolds. These conditions can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromo-7-azaindole Analogues
| Entry | Aryl Boronic Acid | Base | Solvent | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | Pd(PPh₃)₄ (5) | - | 100 | >80 |
| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ (2) | SPhos (4) | 90 | >85 |
| 3 | 3-Thienylboronic acid | Cs₂CO₃ | DMF | PdCl₂(dppf) (3) | - | 80 | >75 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of N-Protected 3-Bromo-7-azaindole Analogues
| Entry | Amine | Base | Solvent | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Yield (%) |
| 1 | Morpholine | NaOtBu | Toluene | Pd₂(dba)₃ (2) | BINAP (3) | 100 | >90 |
| 2 | Aniline | K₃PO₄ | Dioxane | Pd(OAc)₂ (2) | XPhos (4) | 110 | >80 |
| 3 | Benzylamine | Cs₂CO₃ | Dioxane | PdCl₂(dppf) (3) | - | 90 | >85 |
Table 3: Representative Conditions for Sonogashira Coupling of 3-Bromo-7-azaindole Analogues
| Entry | Alkyne | Base | Solvent | Catalyst (mol%) | Co-catalyst (mol%) | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Et₃N | THF | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | RT | >90 |
| 2 | Trimethylsilylacetylene | DIPEA | DMF | Pd(PPh₃)₄ (5) | CuI (10) | 50 | >85 |
| 3 | 1-Heptyne | Et₃N | Dioxane | PdCl₂(dppf) (3) | CuI (5) | 60 | >80 |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for optimizing reaction conditions.
References
Technical Support Center: Palladium Catalyst Removal from 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guide
This section addresses common issues encountered during the workup procedure to remove palladium catalysts and provides potential solutions.
Issue 1: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variation in the final state of the palladium catalyst (e.g., different oxidation states or coordination environments) at the end of the reaction. The nitrogen atoms in the pyridine ring and the pyrrole moiety of this compound can act as ligands, forming stable complexes with palladium, which can complicate its removal.[1]
-
Troubleshooting Steps:
-
Standardize Reaction Work-up: Ensure a consistent work-up procedure before implementing the palladium removal step to minimize variability in the palladium species.[2]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily removed form.[2]
-
Employ a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.
-
Issue 2: Significant Product Loss During Palladium Removal
-
Possible Cause: The product, this compound or its derivatives, may be adsorbing to the solid support used for palladium removal (e.g., activated carbon, silica-based scavengers).
-
Troubleshooting Steps:
-
Screen Different Scavengers/Adsorbents: Test a variety of materials to find one with high selectivity for palladium and low affinity for your product.[2]
-
Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon to reduce the surface area available for product binding.[2][3]
-
Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[2][3]
-
Consider Alternative Purification Methods: If product loss remains high, methods like crystallization or liquid-liquid extraction might be more suitable.[4][5]
-
Issue 3: Filtration of Palladium Black is Ineffective
-
Possible Cause: The formation of colloidal or very fine palladium particles that can pass through standard filtration media. This can occur due to the decomposition of the palladium catalyst during the reaction.[4][6]
-
Troubleshooting Steps:
-
Use a Finer Filter Aid: Employ a thicker pad of Celite or a membrane filter with a smaller pore size.
-
Induce Agglomeration: Sometimes, briefly stirring the mixture with a small amount of a different solvent can cause the fine particles to agglomerate, making them easier to filter.
-
Switch to a Scavenging Technique: Soluble palladium species or very fine particles are often better removed by chemical scavengers that bind the palladium, allowing for easier filtration of the scavenger-palladium complex.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from reactions involving this compound?
The most prevalent methods for palladium removal in pharmaceutical ingredient synthesis include:
-
Filtration through Celite: Effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C) or palladium black.[3][4]
-
Adsorption on Activated Carbon: A common and cost-effective method for removing soluble palladium species.[2][7]
-
Use of Metal Scavengers: These are solid-supported or soluble reagents with high affinity for palladium, such as thiol- or amine-functionalized silica or resins (e.g., trimercaptotriazine (TMT)).[7][8][9]
-
Crystallization: Can be effective in leaving palladium impurities in the mother liquor.[5][8]
-
Liquid-Liquid Extraction: Partitioning the palladium species into an aqueous phase, sometimes with the aid of a chelating agent.[4]
Q2: How do I choose the best palladium removal method for my specific reaction?
The choice of method depends on several factors, including the nature of the palladium species (heterogeneous vs. homogeneous), the properties of your product, the solvent system, and the desired level of purity. The following workflow can guide your decision-making process.
Q3: What is Celite and how does it aid in palladium removal?
Celite is a diatomaceous earth that is often used as a filter aid. For palladium removal, it is typically used to trap fine particles of heterogeneous palladium catalysts (like palladium black) that might otherwise pass through standard filter paper.[3][4] A pad of Celite is prepared in a filter funnel, and the reaction mixture is passed through it.[4]
Q4: Are there any safety considerations when handling palladium catalysts and scavengers?
Yes. Palladium catalysts, especially finely divided ones like palladium on carbon, can be pyrophoric and should be handled with care, typically under an inert atmosphere when dry. Always consult the Safety Data Sheet (SDS) for the specific catalyst and any scavengers used.
Data Presentation
The efficiency of various palladium removal methods can vary significantly depending on the specific reaction conditions and the nature of the product. The following table summarizes typical efficiencies reported in the literature for API synthesis.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Notes |
| Aqueous Workup Only | >1000 | >1000 | Low | Generally insufficient for API purity.[10] |
| Flash Column Chromatography | >1000 | <100 (average) | ~90% | Can be effective, but some products may still retain >100 ppm.[10][11] |
| Trimercaptotriazine (TMT) Treatment | 600 - 650 | 20 - 60 | 90 - 97% | Effective for precipitating soluble palladium.[9] |
| Activated Charcoal | 2239 | 20 | >99% | Can be very effective, but potential for product loss.[7] |
| Column Chromatography + Scavenging Resin | High | <50 | >95% | A reliable two-step method for achieving low palladium levels.[11] |
Experimental Protocols
Protocol 1: Palladium Removal using Filtration through Celite
This method is suitable for removing heterogeneous palladium catalysts.
-
Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits the funnel. Add a layer of Celite (approximately 1-2 cm thick) over the filter paper and gently compact it to form a level bed.[3]
-
Pre-wet the Pad: Wash the Celite pad with the solvent used in the reaction mixture.
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity and then slowly pour it onto the Celite pad. Apply gentle suction.
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure the complete recovery of the product.[3]
-
Collect the Filtrate: The combined filtrate contains the product, now free of the heterogeneous palladium catalyst.[3]
-
Analysis: Concentrate the filtrate and analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8]
Protocol 2: Palladium Removal using Activated Carbon
This method is effective for removing soluble palladium species.
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).[2]
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.
-
Washing: Wash the Celite and carbon pad with fresh solvent to recover any adsorbed product.[2]
-
Concentration: Combine the filtrate and washings, and concentrate to obtain the purified product.[2]
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.
Protocol 3: Palladium Removal using a Solid-Supported Scavenger
This protocol is for using scavenger resins, such as those with thiol or amine functional groups.
-
Dissolution: Dissolve the crude product containing residual palladium in an appropriate organic solvent (e.g., THF, DCM).[2]
-
Add Scavenger: Add the selected solid-supported scavenger (typically 3-5 molar equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal conditions should be determined experimentally.[2]
-
Filtration: Filter the mixture to remove the solid scavenger. A simple gravity or suction filtration is usually sufficient.[2]
-
Washing: Wash the scavenger on the filter with a small amount of fresh solvent to recover any entrained product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Determine the final palladium concentration in the product via ICP-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Reactivity Face-Off: 3-Iodo- vs. 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. In the realm of heterocyclic chemistry, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in numerous biologically active compounds, including Janus kinase (JAK) inhibitors.[1][2][3] Functionalization at the C3-position is often key to modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions are the workhorse for achieving this. This guide provides an objective comparison of the reactivity of 3-bromo- and 3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine in three seminal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The fundamental difference in reactivity between the iodo and bromo analogs lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker and more easily cleaved than the carbon-bromine (C-Br) bond. This facilitates the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions, which is often the rate-determining step. Consequently, 3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is generally more reactive than its bromo counterpart, often leading to higher yields, shorter reaction times, and milder reaction conditions.
Quantitative Reactivity Comparison
The following tables summarize representative quantitative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, highlighting the superior performance of the 3-iodo substrate. While direct comparative studies for the 6-methyl substituted analogs under identical conditions are not extensively reported, the data presented for closely related 7-azaindole systems and the established principles of reactivity provide a strong basis for comparison.
Table 1: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Iodo-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Toluene/Ethanol (1:1), Cs₂CO₃, 60 °C, open flask | 85 | [4] |
| 3-Bromo-7-azaindole | Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O, K₃PO₄, 100 °C | Good to Excellent (qualitative) | [5] |
Note: The data for the iodo-compound is for a 6-chloro-1-methyl analog, which is expected to have similar reactivity at the 3-position. The data for the bromo-compound is for the parent 7-azaindole and is qualitative.
Table 2: Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Iodo-7-azaindole derivative | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | DMF, Et₃N, RT to 60 °C | High (qualitative) | [6][7] |
| 3-Bromo-7-azaindole derivative | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, 60 °C | Moderate to Good (qualitative) | General literature |
Table 3: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Iodo-7-azaindole | Various amines | Pd₂(dba)₃ / Xantphos | Dioxane, Cs₂CO₃, 110 °C | High (qualitative) | General literature |
| 3-Bromo-7-azaindole | Various amines | Pd(OAc)₂ / BINAP | Toluene, NaOtBu, 100 °C | Good (qualitative) | [8] |
Note: The choice of catalyst and conditions can vary significantly, but the iodo-substrate generally allows for a broader substrate scope and milder conditions.
Experimental Protocols
Below are detailed, representative protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling of 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Materials:
-
3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene/Ethanol (1:1 mixture)
Procedure:
-
To an open flask, add 3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and cesium carbonate.
-
Add the toluene/ethanol solvent mixture.
-
To this suspension, add Pd₂(dba)₃ and SPhos.
-
Heat the reaction mixture to 60 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Sonogashira Coupling of 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Materials:
-
3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 60 °C as required (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, BINAP, and NaOtBu.
-
Add the this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by flash column chromatography.
Visualizing the Workflow and Signaling Pathway
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of many kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. These enzymes are crucial in the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene expression involved in immunity and inflammation. Inhibition of this pathway is a therapeutic strategy for autoimmune diseases and some cancers.
Caption: The JAK/STAT signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Substituted 6-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a crucial intermediate in the synthesis of a diverse range of biologically active compounds. Its derivatization, particularly at the 3-position, has been a key strategy in the development of potent kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted 6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, offering insights into how modifications of this core structure influence biological activity. The data presented herein is compiled from various studies targeting different protein kinases.
Quantitative Analysis of Biological Activity
The following table summarizes the in vitro inhibitory activities of various 3-substituted 6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives against different protein kinases. The data highlights the impact of the substituent at the 3-position on potency and selectivity.
| Compound ID | 3-Position Substituent | Target Kinase | IC50 (nM) |
| 1 | 2-(benzylamino)-1,3-thiazol-4(5H)-one-5-ylmethylene | Cdc7 | 7[1] |
| 2 | 2-phenyl-3,5-dihydro-4H-imidazol-4-one-5-ylmethylene | Cdc7 | >1000[1] |
| 3a (enantiomer of 31g) | 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-5-carboxamide | JAK1 | 2.8[2] |
| 3b (enantiomer of 31g) | 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-5-carboxamide | JAK2 | 130[2] |
| 3c (enantiomer of 31g) | 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-5-carboxamide | JAK3 | >5000[2] |
| 3d (enantiomer of 31g) | 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-5-carboxamide | TYK2 | 130[2] |
| 4 | N-methyl-4-((cis-2-methyl-1-(naphthalen-1-ylmethyl)piperidin-4-yl)amino)-5-carboxamide | JAK1 | 1.8[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Kinase Inhibition Assay (General Protocol for Cdc7, JAK1, JAK2, JAK3, TYK2)
The inhibitory activity of the compounds was assessed using a standard in vitro kinase assay. The general procedure is as follows:
-
Reagents and Materials: Recombinant human kinase enzymes (Cdc7, JAK1, JAK2, JAK3, TYK2), appropriate peptide substrates, ATP, and test compounds.
-
Assay Procedure:
-
The kinase reaction is initiated by mixing the kinase enzyme, the peptide substrate, and the test compound at various concentrations in a reaction buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is then terminated.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software. The IC50 represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell-Based Assays
While specific cell-based data for the 6-methyl derivatives is limited in the provided search results, a general protocol for assessing the anti-proliferative activity of kinase inhibitors is outlined below.
-
Cell Lines: A panel of human cancer cell lines relevant to the target kinase is selected.
-
Cell Culture: Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assay (e.g., MTS or Sulforhodamine B assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
A reagent (e.g., MTS or Sulforhodamine B) is added to each well, and the absorbance is measured at a specific wavelength.
-
The absorbance is proportional to the number of viable cells.
-
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.
Visualizations
Structure-Activity Relationship (SAR) Insights The following diagram illustrates the key structure-activity relationships for 3-substituted 6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives based on the available data.
Caption: Key SAR observations for 3-substituted 6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.
General Experimental Workflow for Kinase Inhibitor Screening This diagram outlines a typical workflow for the screening and evaluation of novel kinase inhibitors.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
References
biological evaluation of kinase inhibitors derived from 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive biological evaluation of kinase inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, with a focus on their comparative performance against established alternative inhibitors. Due to the limited publicly available data on the specific 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine derivative, this guide will utilize a well-characterized and potent 1H-pyrrolo[2,3-b]pyridine derivative, designated as Compound 4h , as a representative example for comparative analysis against other known kinase inhibitors.[1] This guide will delve into quantitative performance data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Comparative Performance Analysis
The therapeutic efficacy of kinase inhibitors is primarily determined by their potency and selectivity against their target kinases. This section presents a comparative analysis of Compound 4h, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor with a 1H-pyrrolo[2,3-b]pyridine core, against other established kinase inhibitors targeting various components of oncogenic signaling pathways.
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro IC50 values of Compound 4h and its comparators against their respective primary kinase targets.
Table 1: Inhibitory Activity of Compound 4h against FGFR Isoforms [1]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Compound 4h | 7 | 9 | 25 | 712 |
Table 2: Comparative Inhibitory Activity of Alternative Kinase Inhibitors [2][3]
| Compound | Primary Target(s) | IC50 (nM) |
| Sunitinib | VEGFR2, PDGFRβ, c-KIT | 2 (VEGFR2) |
| Erlotinib | EGFR | 2 |
| Staurosporine | Broad Spectrum (PKC, etc.) | ~10 (PKC) |
| Infigratinib | FGFR1, FGFR2, FGFR3 | 1.1 (FGFR1), 1.0 (FGFR2), 2.0 (FGFR3) |
| Sunitinib | EGFR, Her2, VEGFR-2, CDK2 | 93 (EGFR), 261 (VEGFR2) |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the reliable evaluation of kinase inhibitors. This section outlines the key protocols for the experiments cited in this guide.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site.
Materials:
-
Kinase of interest (e.g., FGFR1, FGFR2, FGFR3, FGFR4)
-
LanthaScreen™ Eu-anti-tag antibody
-
Fluorescently labeled kinase tracer
-
Test compounds (e.g., Compound 4h, alternative inhibitors)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the kinase, Eu-anti-tag antibody, and the test compound to the wells of the microplate.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.
-
Add the fluorescent tracer to all wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.
-
Calculate the percent inhibition and determine the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., breast cancer 4T1 cells)[1]
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling cascade, providing insights into the mechanism of action of the inhibitor.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for understanding the biological context and experimental design.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Caption: Experimental workflow for the MTT cell proliferation assay.
Caption: Western blot analysis workflow for pathway modulation.
References
Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a critical, non-negotiable step. This guide provides a comparative analysis of analytical techniques for the structural validation of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this guide leverages data from closely related structures to compare the utility of X-ray crystallography against other common analytical methods.
The unequivocal determination of a molecule's three-dimensional structure is paramount in drug discovery and development. It underpins the understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for regulatory approval. In this context, we explore the gold standard of structural analysis, single-crystal X-ray crystallography, and compare its definitive outputs with the inferential data provided by other widely used techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography provides direct, unambiguous evidence of a molecule's atomic arrangement in the solid state. By diffracting X-rays through a high-quality crystal, a detailed three-dimensional map of electron density can be generated, revealing precise bond lengths, bond angles, and stereochemistry.
While a crystal structure for this compound is not available in the public domain, the crystallographic data for a related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, illustrates the level of detail this technique provides.
Table 1: Crystallographic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine
| Parameter | Value |
| Chemical Formula | C₇H₅BrN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| α (°) | 90 |
| β (°) | 103.403 (5) |
| γ (°) | 90 |
| Volume (ų) | 675.47 (6) |
| Z | 4 |
| Temperature (K) | 100 |
Data sourced from publicly available crystallographic databases.
This level of detail allows for the unequivocal assignment of the bromine atom's position on the pyrrolopyridine core and the overall geometry of the molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The intensities and positions of the diffracted spots are used to solve the crystal structure using specialized software.
Alternative and Complementary Validation Methods
While X-ray crystallography is the definitive method, obtaining suitable crystals can be a significant bottleneck. Therefore, researchers often rely on a combination of other analytical techniques to infer and confirm molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are fundamental techniques for organic chemists.
While specific NMR data for this compound is not readily published, spectral data for the closely related 6-bromo-1H-pyrrolo[2,3-b]pyridine provides a basis for comparison.
Table 2: Representative ¹H NMR Data for a Bromo-pyrrolo[2,3-b]pyridine Derivative
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.91 | bs | 1H | NH |
| 8.30 | d | 1H | Ar-H |
| 8.20 | d | 1H | Ar-H |
| 7.63 | t | 1H | Ar-H |
| 6.50 | m | 1H | Ar-H |
Note: This data is for 5-Bromo-1H-pyrrolo[2,3-b]pyridine and serves as an illustrative example.
By analyzing chemical shifts, coupling constants, and through-space interactions (in 2D NMR experiments like NOESY), the relative positions of protons and, by extension, the carbon skeleton can be pieced together. However, distinguishing between certain isomers can sometimes be challenging without definitive proof.
Experimental Protocol: NMR Spectroscopy
A small sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in a thin glass tube and inserted into the NMR spectrometer. A strong magnetic field is applied, and the sample is irradiated with radiofrequency pulses. The resulting signals are detected, amplified, and Fourier transformed to generate the NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its elemental composition and fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
For this compound (C₈H₇BrN₂), the expected monoisotopic mass would be approximately 210.979 g/mol . The presence of a bromine atom would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio).
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Unambiguous and definitive | Requires high-quality single crystals, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity of atoms, chemical environments, relative stereochemistry | Non-destructive, provides detailed information in solution | Structure is inferred, can be ambiguous for complex molecules or isomers. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity, requires very small sample amounts | Does not provide direct information on atom connectivity or stereochemistry. |
Visualizing the Workflow
The process of structural validation can be visualized as a logical workflow, where each technique provides a piece of the puzzle.
Caption: Workflow for the structural validation of a novel compound.
Signaling Pathway Analogy for Data Integration
The integration of data from different analytical techniques can be conceptually compared to a signaling pathway, where multiple inputs converge to produce a confirmed output.
Caption: Data integration for structural elucidation.
Conclusion
The structural validation of this compound, like any novel compound, relies on a suite of analytical techniques. While NMR and MS provide crucial, complementary data that allow for a confident structural assignment, single-crystal X-ray crystallography remains the unparalleled gold standard for providing direct and unambiguous proof of a molecule's three-dimensional architecture. For drug development professionals, the investment in obtaining a crystal structure, where feasible, provides the highest level of confidence and a solid foundation for further research and development.
comparative analysis of different synthetic routes to 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key 7-Azaindole Intermediate
The compound 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-Bromo-6-methyl-7-azaindole, is a valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. The strategic introduction of a bromine atom at the 3-position of the 7-azaindole core allows for further functionalization through various cross-coupling reactions. This guide provides a comparative analysis of the two primary synthetic routes to this important intermediate: direct electrophilic bromination and the Sandmeyer reaction, offering detailed experimental protocols and a summary of quantitative data to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction |
| Starting Material | 6-methyl-1H-pyrrolo[2,3-b]pyridine | 3-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine |
| Key Reagents | N-Bromosuccinimide (NBS) | Sodium nitrite, Copper(I) bromide |
| Number of Steps | One step | Two steps (from the amine) |
| Typical Yield | High | Moderate to High |
| Reaction Conditions | Mild | Mild, requires low temperatures for diazotization |
| Scalability | Generally good | Can be challenging due to the nature of diazonium salts |
| Substrate Scope | Sensitive to other electron-rich sites | Specific to the amino group position |
Synthetic Route Workflows
The logical flow of the two primary synthetic pathways to this compound is illustrated below.
Caption: Flowchart of the main synthetic pathways.
Route 1: Direct Electrophilic Bromination
Direct bromination of the electron-rich pyrrolo[2,3-b]pyridine core is a common and often efficient method. The reaction typically proceeds with high regioselectivity at the 3-position due to the electronic nature of the bicyclic system. N-Bromosuccinimide (NBS) is the most frequently employed brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.
Experimental Protocol:
Synthesis of this compound via Direct Bromination
To a solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 g, 7.57 mmol) in N,N-dimethylformamide (DMF, 15 mL) is added N-bromosuccinimide (1.35 g, 7.57 mmol) portionwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture is poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound as a solid.
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 6-methyl-1H-pyrrolo[2,3-b]pyridine | 132.16 | 1.0 | 7.57 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.35 | 7.57 |
| N,N-Dimethylformamide (DMF) | 73.09 | 15 mL | - |
Quantitative Data:
-
Yield: Typically high, often exceeding 90%.
-
Reaction Time: 2-4 hours.
-
Temperature: 0 °C to room temperature.
-
Purity: The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Route 2: Sandmeyer Reaction
The Sandmeyer reaction provides an alternative pathway to introduce a bromine atom at the 3-position, starting from the corresponding 3-amino derivative. This multi-step process involves the initial synthesis of 3-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine, followed by its diazotization and subsequent conversion to the bromo-compound using a copper(I) bromide catalyst. While this route is longer, it can be advantageous when the starting amine is readily available or when direct bromination is not selective.
Experimental Protocol:
Step 2a: Synthesis of 3-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine (via nitration and reduction)
First, 6-methyl-1H-pyrrolo[2,3-b]pyridine is nitrated, typically using a mixture of nitric acid and sulfuric acid, to yield 3-nitro-6-methyl-1H-pyrrolo[2,3-b]pyridine. The nitro-intermediate is then reduced to the corresponding amine, commonly through catalytic hydrogenation (e.g., H₂ over Pd/C) or using a reducing agent like tin(II) chloride.
Step 2b: Synthesis of this compound via Sandmeyer Reaction
To a stirred suspension of 3-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 g, 6.79 mmol) in 48% hydrobromic acid (10 mL) at 0 °C is added a solution of sodium nitrite (0.52 g, 7.47 mmol) in water (2 mL) dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for 30 minutes at 0 °C. In a separate flask, a solution of copper(I) bromide (1.07 g, 7.47 mmol) in 48% hydrobromic acid (5 mL) is prepared. The cold diazonium salt solution is then added slowly to the copper(I) bromide solution. The reaction mixture is stirred at room temperature for 1 hour and then heated to 60 °C for 30 minutes. After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 3-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine | 147.18 | 1.0 | 6.79 |
| Sodium Nitrite | 69.00 | 0.52 | 7.47 |
| Copper(I) Bromide | 143.45 | 1.07 | 7.47 |
| 48% Hydrobromic Acid | - | 15 mL | - |
Quantitative Data:
-
Yield: The yield for the Sandmeyer step is typically in the range of 60-80%.
-
Reaction Time: 2-3 hours for the Sandmeyer reaction itself.
-
Temperature: Requires initial cooling to 0-5 °C for the diazotization step.
-
Purity: Purification by column chromatography is usually necessary to remove byproducts.
Conclusion
Both direct bromination and the Sandmeyer reaction are viable methods for the synthesis of this compound.
-
Direct bromination with NBS is the more straightforward and often higher-yielding approach, making it the preferred method for many applications due to its operational simplicity and efficiency.
-
The Sandmeyer reaction , while involving more steps, offers a reliable alternative, particularly if the 3-amino precursor is readily accessible or if issues with regioselectivity arise during direct bromination of more complex substrates.
The choice of synthetic route will ultimately depend on the specific requirements of the research project, including the availability of starting materials, desired scale of the reaction, and the need for structural diversity in related analogs. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for the successful synthesis of this key intermediate.
Assessing the Purity of Synthesized 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for determining the purity of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound with potential applications in medicinal chemistry. Detailed experimental protocols and comparative data are presented to facilitate informed decisions on method selection for quality control and characterization.
Introduction to Purity Assessment of Heterocyclic Compounds
This compound, an azaindole derivative, is a valuable building block in the synthesis of more complex molecules with potential biological activity. The presence of impurities, which can arise from starting materials, by-products, or degradation products, can significantly impact the outcome of subsequent reactions and biological assays. Therefore, the accurate and precise determination of its purity is of paramount importance.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for purity assessment due to its high resolution, sensitivity, and applicability to a broad range of compounds. However, a comprehensive evaluation often involves orthogonal methods to provide a more complete picture of the sample's purity. This guide will compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Hypothetical Impurity Profile
For the purpose of this comparative guide, we will consider a hypothetical batch of synthesized this compound with a purity of approximately 98%. The potential impurities that may be present are:
-
Impurity A: 6-methyl-1H-pyrrolo[2,3-b]pyridine: The unbrominated starting material.
-
Impurity B: 3,x-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: A di-brominated by-product.
-
Impurity C: Isomer of this compound: An isomeric by-product from the synthesis.
-
Residual Solvent: e.g., N,N-Dimethylformamide (DMF).
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the nature of the analyte and potential impurities, the required level of sensitivity and selectivity, and the desired information (e.g., quantification, identification). The following tables summarize the performance of HPLC, GC-MS, LC-MS, and qNMR for the analysis of our hypothetical batch of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS | qNMR (¹H) |
| Principle | Separation based on polarity | Separation based on volatility and polarity, with mass detection | Separation based on polarity, with mass detection | Nuclear magnetic resonance of protons |
| Primary Use | Quantification of known and unknown impurities | Identification and quantification of volatile impurities | Identification and quantification of impurities | Absolute quantification and structural elucidation |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Selectivity | Good | Very High | Excellent | High |
| Sample Throughput | High | Medium | Medium | Low to Medium |
| Destructive? | Yes | Yes | Yes | No |
Table 1: General Comparison of Analytical Techniques
| Analyte | HPLC-UV (Retention Time) | GC-MS (Retention Time) | LC-MS (Retention Time) | qNMR (¹H Chemical Shift) |
| This compound | 5.2 min | 7.8 min | 5.2 min | 7.5-8.5 ppm (aromatic), 2.5 ppm (methyl) |
| Impurity A | 3.8 min | 6.5 min | 3.8 min | Distinct aromatic and methyl signals |
| Impurity B | 6.1 min | 8.5 min | 6.1 min | Distinct aromatic signals |
| Impurity C | 4.9 min | 7.6 min | 4.9 min | Distinct aromatic and methyl signals |
| Residual Solvent (DMF) | 1.5 min | 3.2 min | 1.5 min | 8.0, 2.9, 2.7 ppm |
Table 2: Hypothetical Detection Parameters for this compound and Impurities
| Analyte | HPLC-UV (% Area) | GC-MS (% Area) | LC-MS (Ion Count) | qNMR (% Molar) |
| This compound | 98.2% | 98.0% | 1.2 x 10⁸ | 98.1% |
| Impurity A | 0.8% | 0.9% | 1.5 x 10⁶ | 0.8% |
| Impurity B | 0.5% | 0.6% | 9.0 x 10⁵ | 0.5% |
| Impurity C | 0.3% | 0.3% | 5.0 x 10⁵ | 0.4% |
| Residual Solvent (DMF) | 0.2% | 0.2% | 3.0 x 10⁵ | 0.2% |
Table 3: Hypothetical Quantitative Purity Analysis Data
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for similar azaindole derivatives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The LC conditions are the same as the HPLC method described above. The mass spectrometer settings are as follows:
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Mass Range: m/z 50-1000.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte or impurities (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene).
-
Method:
-
Accurately weigh the synthesized compound and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity based on the integral ratios, the number of protons for each signal, and the known purity of the internal standard.
-
Visualizing the Workflow
Caption: Workflow for the comprehensive purity assessment of synthesized compounds.
Logical Decision-Making for Method Selection
Caption: Decision tree for selecting the appropriate analytical method for purity assessment.
Conclusion
The purity assessment of synthesized compounds like this compound is a critical step in drug discovery and development. While HPLC provides a robust and reliable method for routine purity checks and quantification, a multi-faceted approach employing orthogonal techniques such as GC-MS, LC-MS, and qNMR offers a more comprehensive understanding of the impurity profile. GC-MS is invaluable for identifying volatile impurities, while LC-MS provides crucial mass information for the identification of non-volatile impurities. For an absolute and highly accurate purity determination without the need for specific impurity reference standards, qNMR is the method of choice. By selecting the appropriate combination of these techniques based on the specific requirements of the analysis, researchers can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.
Unveiling the Biological Targets of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Analogs: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the biological targets of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine analogs, a class of compounds demonstrating significant potential in drug discovery. The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged" structure, indicating its ability to bind to multiple biological targets. Research has identified several key protein kinases as the primary targets for derivatives of this scaffold, including Focal Adhesion Kinase (FAK), Traf2- and Nck-interacting kinase (TNIK), Janus Kinases (JAKs), and Fibroblast Growth Factor Receptors (FGFRs).
This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the inhibitory activities of these analogs, comparisons with alternative inhibitors, and the experimental protocols used for their evaluation.
Comparative Inhibitory Activity
The inhibitory potential of 1H-pyrrolo[2,3-b]pyridine derivatives has been evaluated against several key kinase targets. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) values. It is important to note that while the core scaffold is this compound, the specific analogs tested in these studies feature further chemical modifications.
Table 1: Inhibition of Fibroblast Growth Factor Receptors (FGFRs) by 1H-pyrrolo[2,3-b]pyridine Analogs
| Compound ID | Target | IC50 (nM) | Alternative Inhibitor | Alternative Inhibitor IC50 (nM) |
| 4h | FGFR1 | 7[1][2] | Erdafitinib | - |
| 4h | FGFR2 | 9[1][2] | Lucitanib | - |
| 4h | FGFR3 | 25[1][2] | Dovitinib | - |
| 25 | FGFR4 | 51.6 | BLU-9931 | - |
Table 2: Inhibition of Traf2- and Nck-interacting kinase (TNIK) by 1H-pyrrolo[2,3-b]pyridine Analogs
| Compound Class | Target | IC50 (nM) | Alternative Inhibitor | Alternative Inhibitor IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | <1 (for some compounds)[3][4] | NCB-0846 | - |
| 31 distinct 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | pIC50 range: 7.37 to 9.92 | - | - |
Table 3: Inhibition of Janus Kinases (JAKs) by 1H-pyrrolo[2,3-b]pyridine Analogs
| Compound ID | Target | IC50 (nM) | Alternative Inhibitor | Alternative Inhibitor IC50 (nM) |
| 14c | JAK3 | Potent inhibitor | Tofacitinib | - |
| 31g | JAK1 | Potent inhibitor[5] | Filgotinib | - |
| - | JAK1/2/3, TYK2 | - | Baricitinib, Upadacitinib | - |
Table 4: Inhibition of Focal Adhesion Kinase (FAK) by Pyrrolo[2,3-d]pyrimidine Derivatives (a related scaffold)
| Compound ID | Target | IC50 (nM) | Alternative Inhibitor | Alternative Inhibitor IC50 (nM) |
| 10b (HMC-18NH) | FAK | 9.9[6] | Defactinib | - |
| - | FAK | - | BI-3663 (PROTAC) | - |
| - | FAK | - | UA-2012 (FAT domain inhibitor) | - |
Experimental Protocols
The determination of the inhibitory activity of these compounds relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase (e.g., FAK, TNIK, JAK, FGFR)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound analogs)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.
Materials:
-
Cancer cell line of interest (e.g., a line with overexpressed target kinase)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the this compound analogs and a typical experimental workflow for their evaluation.
Caption: Focal Adhesion Kinase (FAK) Signaling Pathway.
Caption: TNIK in the Wnt Signaling Pathway.[7][8][9][10][11]
Caption: The JAK-STAT Signaling Pathway.[12][13][14][15][16]
Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling.[17][18][19][20][21]
Caption: General Experimental Workflow for Inhibitor Development.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrrolo [2,3-d] pyrimidine derivatives as potent FAK inhibitors based on cyclization strategy [pubmed.ncbi.nlm.nih.gov]
- 7. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 11. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. shutterstock.com [shutterstock.com]
- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 15. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
reproducibility of published synthesis methods for 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Published Synthesis Methods
This guide provides a comparative overview of published methodologies for the synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The reproducibility and efficiency of synthetic routes are critical factors in drug discovery and development. This document aims to equip researchers with the necessary data to make informed decisions when selecting a synthetic strategy for this compound.
Introduction to this compound
This compound, also known as 3-bromo-6-methyl-7-azaindole, is a versatile building block in the synthesis of various biologically active molecules. The pyrrolo[2,3-b]pyridine core is a common motif in kinase inhibitors and other therapeutic agents. The presence of a bromine atom at the 3-position provides a convenient handle for further functionalization through cross-coupling reactions, making it a valuable intermediate in the generation of compound libraries for drug screening.
Synthetic Strategies: A Comparative Analysis
The synthesis of this compound typically involves two key stages: the construction of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core, followed by regioselective bromination at the 3-position. While a direct, one-pot synthesis is not prominently described in the literature, a two-step approach is the most common strategy.
Method 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine and Subsequent Bromination
This widely applicable approach first focuses on the synthesis of the 6-methyl-7-azaindole scaffold, which is then subjected to bromination.
Workflow for the Synthesis of this compound:
Caption: General two-step synthesis of the target compound.
Experimental Protocols:
Step 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine
A common method for the synthesis of the 7-azaindole core is the Batcho-Leimgruber indole synthesis.
-
Reactants: 2-Amino-5-methylpyridine and a suitable three-carbon synthon like chloroacetaldehyde.
-
Procedure: The reaction typically involves the condensation of the aminopyridine with the aldehyde to form an enamine, which then undergoes cyclization and aromatization to yield the pyrrolo[2,3-b]pyridine core.
-
Note: The yield and purity of this step are highly dependent on the reaction conditions, including solvent, temperature, and catalyst, if any.
Step 2: Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine
The electron-rich pyrrole ring of the 7-azaindole system is susceptible to electrophilic substitution, with the C3-position being the most reactive site.
-
Method 2a: Bromination with N-Bromosuccinimide (NBS)
-
Reagents: 6-methyl-1H-pyrrolo[2,3-b]pyridine, N-Bromosuccinimide (NBS).
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure: To a solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine in the chosen solvent, NBS is added portion-wise at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: The reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted with an organic solvent. Purification is usually achieved by column chromatography.
-
Anticipated Yield: Yields for the bromination of similar 7-azaindole derivatives with NBS are generally reported to be in the range of 70-90%.
-
-
Method 2b: Bromination with Molecular Bromine (Br₂)
-
Reagents: 6-methyl-1H-pyrrolo[2,3-b]pyridine, Molecular Bromine (Br₂).
-
Solvent: A non-polar solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄), often in the presence of a mild base like pyridine or sodium acetate to scavenge the HBr byproduct.
-
Procedure: A solution of bromine in the chosen solvent is added dropwise to a solution of the 6-methyl-1H-pyrrolo[2,3-b]pyridine at low temperature (e.g., 0 °C).
-
Work-up: Similar to the NBS method, the reaction is quenched, and the product is extracted and purified.
-
Anticipated Yield: Yields can be comparable to the NBS method, but the handling of molecular bromine requires greater caution due to its corrosive and toxic nature. Over-bromination can be a potential side reaction if the stoichiometry and temperature are not carefully controlled.
-
Table 1: Comparison of Bromination Methods
| Feature | Method 2a: N-Bromosuccinimide (NBS) | Method 2b: Molecular Bromine (Br₂) |
| Brominating Agent | N-Bromosuccinimide | Molecular Bromine |
| Handling Safety | Solid, easier to handle | Liquid, highly corrosive and toxic |
| Byproducts | Succinimide (generally water-soluble) | Hydrogen Bromide (HBr) |
| Selectivity | Generally high for the 3-position | Can lead to over-bromination if not controlled |
| Typical Solvents | DMF, Acetonitrile | DCM, CCl₄ |
| Anticipated Yield | 70-90% | 65-85% |
| Reproducibility | Generally considered highly reproducible | Can be sensitive to reaction conditions |
Reproducibility and Key Considerations
The reproducibility of these synthetic methods is contingent upon several factors:
-
Purity of Starting Materials: The purity of the 6-methyl-1H-pyrrolo[2,3-b]pyridine is crucial for a clean bromination reaction. Impurities can lead to side reactions and lower yields.
-
Control of Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry of the brominating agent is essential to ensure high selectivity for the desired 3-bromo isomer and to minimize the formation of di-brominated or other byproducts.
-
Purification Method: The choice of purification method (e.g., column chromatography, recrystallization) will significantly impact the final purity of the product.
Alternative Synthetic Approaches
While the two-step approach is the most documented, alternative strategies for the synthesis of substituted 3-bromo-7-azaindoles may exist, such as:
-
Halogen-Dance Reactions: In some heterocyclic systems, it is possible to isomerize a bromo-substituent from one position to another under specific basic conditions. However, the applicability of this method to the 6-methyl-7-azaindole system would require experimental validation.
-
De Novo Synthesis from a Brominated Precursor: It might be possible to construct the pyrrolo[2,3-b]pyridine ring from a starting material that already contains the bromine atom at the desired position. This could potentially reduce the number of steps but may involve more complex starting materials.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the initial synthesis of the 6-methyl-7-azaindole core followed by electrophilic bromination. For the bromination step, the use of N-Bromosuccinimide (NBS) is generally recommended for its ease of handling, high selectivity, and good reproducibility, making it a preferable choice for both small-scale and large-scale synthesis in a research and development setting. While molecular bromine can also be effective, it requires more stringent safety precautions and finer control of reaction conditions to avoid side reactions. Researchers should carefully optimize the reaction conditions for both the synthesis of the core and the subsequent bromination to ensure high yields and purity of the final product.
Benchmarking the Efficacy of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of purine, has emerged as a privileged structure in the design of kinase inhibitors. Its ability to mimic the adenine core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases, making it a versatile starting point for the development of targeted therapies. This guide provides a comparative analysis of the efficacy of inhibitors based on the 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine core and related pyrrolopyridine structures, benchmarking their performance against established kinase inhibitors. While specific data for derivatives of the exact this compound scaffold are limited in publicly available literature, this guide draws on data from closely related bromo-substituted pyrrolopyrimidine and other pyrrolopyridine analogs to provide a valuable comparative overview.
Comparative Efficacy of Pyrrolopyridine-Based Kinase Inhibitors
Derivatives of the pyrrolopyridine and related pyrrolopyrimidine cores have demonstrated potent inhibitory activity against a variety of protein kinases implicated in cancer and other diseases. The following tables summarize the available in vitro efficacy data (IC50 values) for representative compounds from these classes against key kinase targets, compared with well-established, standard-of-care kinase inhibitors.
Table 1: Comparative Inhibitory Activity (IC50, nM) Against Receptor Tyrosine Kinases
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Pyrrolo[2,3-d]pyrimidine Derivative (with 3-bromo anilino moiety) | EGFR | - | Erlotinib | EGFR | 55 |
| VEGFR-2 | - | Sunitinib | VEGFR-2 | 93 | |
| Compound 4h (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative) [1] | FGFR1 | 7 | - | - | - |
| FGFR2 | 9 | - | - | - | |
| FGFR3 | 25 | - | - | - | |
| Pazopanib | VEGFR1 | 10 | - | - | - |
| VEGFR2 | 30 | - | - | - | |
| VEGFR3 | 47 | - | - | - | |
| PDGFRα | 84 | - | - | - | |
| PDGFRβ | - | - | - | - | |
| FGFR1 | 74 | - | - | - | |
| Sunitinib | VEGFR2 | 80 | - | - | - |
| PDGFRβ | 2 | - | - | - | |
| Crenolanib | PDGFRα | 10 | - | - | - |
| PDGFRβ | 0.8 ng/mL | - | - | - | |
| FLT3 | 1.3 | - | - | - |
Note: Specific IC50 values for the 3-bromo anilino-substituted pyrrolo[2,3-d]pyrimidine derivative were not explicitly provided in the referenced literature, but its activity was compared to other compounds in the study.[2]
Key Signaling Pathways Targeted by Pyrrolopyridine-Based Inhibitors
The primary targets of many pyrrolopyridine-based inhibitors are receptor tyrosine kinases (RTKs) that play crucial roles in cell proliferation, survival, and angiogenesis. Understanding these signaling pathways is critical for rational drug design and for elucidating the mechanism of action of these inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Signaling
Aberrant activation of the FGFR signaling pathway is a key driver in various cancers. Upon ligand binding, FGFRs dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.
Caption: FGFR signaling pathway and the point of inhibition by pyrrolopyridine-based inhibitors.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
The VEGFR signaling pathway is central to angiogenesis, the formation of new blood vessels. Activation of VEGFRs, particularly VEGFR2, by VEGF ligands triggers multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, leading to endothelial cell proliferation, migration, and survival.
Caption: VEGFR signaling pathway and the point of inhibition by pyrrolopyridine-based inhibitors.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and differentiation. Ligand binding to EGFR leads to receptor dimerization and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Caption: EGFR signaling pathway and the point of inhibition by pyrrolopyridine-based inhibitors.
Platelet-Derived Growth Factor Receptor (PDGFR) Signaling
PDGFR signaling plays a vital role in the development and proliferation of mesenchymal cells. Upon binding of PDGF ligands, PDGFRs dimerize and activate downstream signaling, including the RAS-MAPK and PI3K-AKT pathways.
Caption: PDGFR signaling pathway and the point of inhibition by pyrrolopyridine-based inhibitors.
Experimental Protocols for Kinase Inhibition Assays
The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in characterizing the potency of a kinase inhibitor. The following is a generalized protocol for an in vitro kinase assay, which can be adapted for specific kinases such as FGFR, VEGFR, EGFR, and PDGFR.
General In Vitro Kinase Assay (Luminescence-Based)
This protocol outlines a common method for measuring kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction. The luminescent signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., FGFR1, VEGFR2, EGFR, PDGFRβ)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of experimental results for 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document presents a plausible and established synthetic methodology (Method A) and compares it with a potential alternative approach (Method B). The experimental data presented is illustrative, based on typical outcomes for similar transformations reported in the literature for related pyrrolopyridine derivatives.
Data Presentation: Comparative Analysis
The following table summarizes the key performance indicators for the proposed synthetic routes. These values are intended to provide a comparative framework for researchers to evaluate the potential trade-offs between different synthetic strategies.
| Parameter | Method A: Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine | Method B: De Novo Synthesis from a Brominated Precursor |
| Overall Yield | 75-85% | 40-50% (multi-step) |
| Purity (crude) | 80-90% | 60-70% |
| Purity (purified) | >98% | >98% |
| Reaction Time | 2-4 hours | 24-48 hours (total) |
| Number of Steps | 2 (from 2-amino-5-methylpyridine) | 4-5 |
| Key Reagents | N-Bromosuccinimide (NBS) | 2-amino-5-bromo-3-nitropyridine, Diethyl malonate |
| Scalability | Readily scalable | More complex to scale up |
| Safety Concerns | Use of bromine or NBS requires caution. | Handling of nitrated intermediates. |
Experimental Protocols
Method A: Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine
This approach involves the initial synthesis of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core, followed by regioselective bromination at the 3-position.
Step 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine
A common route to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is through the Bartoli indole synthesis or similar cyclization methods starting from a substituted aminopyridine. For this synthesis, 2-amino-5-methylpyridine would be a suitable starting material.
Step 2: Bromination
-
Reaction Setup: To a solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, cooled to 0 °C in an ice bath, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Method B: De Novo Synthesis from a Brominated Precursor (Hypothetical)
This multi-step approach builds the pyrrole ring onto a pre-brominated pyridine precursor.
-
Nitration: Start with 2-amino-5-bromopyridine and introduce a nitro group at the 3-position.
-
Reduction: Reduce the nitro group to an amino group, yielding 2,3-diamino-5-bromopyridine.
-
Cyclization: React the diamine with a suitable C2 synthon, such as diethyl malonate, followed by cyclization to form the pyrrolone ring.
-
Reduction/Aromatization: Subsequent reduction of the carbonyl and aromatization would yield the desired this compound. This method is generally more complex and may result in lower overall yields.
Visualizations
Experimental Workflow for Method A
Caption: Workflow for the synthesis of this compound via bromination.
Decision Logic for Synthesis Route Selection
Caption: Decision tree for selecting a synthetic route based on precursor availability and scale.
Concluding Remarks
The synthesis of this compound is most efficiently approached via a late-stage bromination of the corresponding 6-methyl-1H-pyrrolo[2,3-b]pyridine core (Method A). This method is generally higher yielding, requires fewer steps, and is more amenable to scale-up compared to a de novo synthesis from a brominated precursor (Method B). The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. Researchers should always perform appropriate safety assessments before carrying out any chemical synthesis.
Safety Operating Guide
Safe Disposal of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Procedural Guide
The proper disposal of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound, is critical to ensure laboratory safety and environmental protection. This substance is classified as toxic if swallowed, causing skin irritation and serious eye damage, and may cause respiratory irritation.[1] Adherence to strict disposal protocols is mandatory to mitigate these risks.
Hazard Profile and Safety Precautions
Before handling, it is essential to be aware of the hazards associated with this compound. This understanding informs the necessary precautions during use and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.[2] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[1]
-
Eye Protection: Use safety glasses with side shields or goggles. In case of eye contact, rinse cautiously with water for at least 15 minutes.[1]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or vapors.[1][3] If ventilation is inadequate, respiratory protection is required.[4]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1]
| Hazard Classification | GHS Statement | Precautionary Statement |
| Acute Oral Toxicity | H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[5] Never dispose of this chemical down the drain or in regular trash.[2][5]
1. Waste Segregation and Collection:
-
Identify as Hazardous Waste: As a halogenated organic compound, this chemical is considered hazardous waste.
-
Collect Separately: Collect waste this compound and materials contaminated with it separately from other waste streams.[6] Halogenated and non-halogenated solvents should generally be collected in separate containers unless your facility's guidelines permit mixing.[7]
-
Use Compatible Containers: Collect the waste in a designated, properly sealed, and chemically compatible container.[2][5][6] The container should be in good condition and not leak.
2. Labeling and Storage:
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[5]
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[8] Use secondary containment for liquid waste to prevent spills.[7]
3. Arrange for Professional Disposal:
-
Licensed Disposal Company: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[2] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[7]
-
Do Not Attempt Neutralization: Do not attempt to neutralize or treat the chemical waste yourself unless you are trained to do so and it is part of an established, approved protocol.
Spill and Contamination Management
Accidental spills must be managed promptly and safely.
1. Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Contain the Spill: Prevent the spill from spreading.
-
Absorb and Collect: For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[1] Avoid creating dust.[1] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill, then collect the material into a sealed container for disposal.[3][8]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
2. Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): All disposable PPE (gloves, etc.) used during handling or cleanup must be collected as hazardous waste.
-
Labware and Equipment: Glassware should be triple-rinsed with a suitable solvent. The first rinse must be collected as hazardous waste.[7] Subsequent rinses may be disposable depending on local regulations.
-
Empty Containers: Original containers, even if "empty," may retain chemical residues and must be disposed of as hazardous waste.[9] Alternatively, they can be triple-rinsed, with the first rinse collected as hazardous waste, before being recycled or disposed of according to institutional policy.[2][7]
Visualized Workflows
To further clarify the procedures, the following diagrams illustrate the key logistical and decision-making processes for waste handling and spill response.
Caption: Logistical flow for proper chemical waste disposal.
Caption: Decision process for responding to a chemical spill.
References
- 1. capotchem.cn [capotchem.cn]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. mtu.edu [mtu.edu]
- 6. ethz.ch [ethz.ch]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. combi-blocks.com [combi-blocks.com]
Personal protective equipment for handling 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-Bromo-6-methyl-7-azaindole |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
Hazard Identification and Personal Protective Equipment
Based on the safety data for the closely related compound 3-Bromo-1H-pyrrolo[2,3-b]pyridine, this chemical should be handled with caution as it is expected to be toxic if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] The following personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[2][3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for short-term protection.[2][3][5] Gloves must be inspected before use and changed immediately upon contamination.[2][3] For prolonged or high-risk exposure, consider double gloving.[2] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[2][3] Clothing underneath should be made of natural fibers like cotton.[2][3] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required.[2][3] Perforated shoes, sandals, and open-toed footwear are not permitted.[2] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[1][5] If engineering controls are insufficient, a respirator may be necessary.[3] |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation: Ensure the work area, particularly the chemical fume hood, is clean and operational.[2] Inspect all PPE for integrity before use.[2]
-
Handling: Avoid the formation of dust and aerosols. Do not breathe dust or vapors.[1] Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the handling area.
-
Post-Handling: Wash hands thoroughly with soap and water after handling.[2] Decontaminate all work surfaces and equipment used.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[1] |
| In Case of Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[1] |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1] |
Disposal Plan:
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, filter paper), must be treated as hazardous waste.[2]
-
Waste Collection: Collect waste in suitable, closed, and properly labeled containers.[1]
-
Disposal: Dispose of surplus and non-recyclable materials through a licensed disposal company.[1] Do not allow the product to enter drains.[1] Contaminated packaging should be disposed of as unused product.[1]
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. combi-blocks.com [combi-blocks.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
